Technical Documentation Center

Methyl 1-methoxyisoquinoline-3-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 1-methoxyisoquinoline-3-carboxylate
  • CAS: 1803570-85-5

Core Science & Biosynthesis

Foundational

Advanced Catalytic Strategies for the Synthesis of Methyl 1-methoxyisoquinoline-3-carboxylate

Executive Summary Target Molecule: Methyl 1-methoxyisoquinoline-3-carboxylate Primary Application: Pharmacophore development; Isoquinoline alkaloids are privileged structures in medicinal chemistry, exhibiting significan...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Target Molecule: Methyl 1-methoxyisoquinoline-3-carboxylate Primary Application: Pharmacophore development; Isoquinoline alkaloids are privileged structures in medicinal chemistry, exhibiting significant antitumor, antiviral, and anti-inflammatory properties. The Challenge: Simultaneous functionalization of the C1 (alkoxy) and C3 (carboxylate) positions of the isoquinoline core is synthetically demanding. Traditional Pomeranz-Fritsch or Bischler-Napieralski cyclizations often require harsh acidic conditions incompatible with sensitive ester functionalities or fail to install the C1-alkoxy group directly. The Solution: This guide details a robust, modular Silver(I)-Catalyzed Cascade Annulation . By utilizing methyl 3-(2-formylphenyl)propiolate as a specialized precursor, we leverage a thermodynamic trap involving ammonia and methanol to construct the isoquinoline core and install the C1-methoxy group in a single pot under mild conditions.

Retrosynthetic Analysis & Strategy

To achieve high regioselectivity, we disconnect the isoquinoline core at the N-C1 and C1-O bonds. The strategy relies on the high electrophilicity of the silver-activated alkyne and the nucleophilicity of the in situ generated imine.

Strategic Disconnection:

  • C1-Alkoxylation: Derived from solvent (MeOH) interception of the isoquinolinium intermediate.

  • N-Heterocycle Formation: Derived from condensation of ammonia with the aldehyde, followed by 6-endo-dig cyclization.

  • C3-Carboxylate: Pre-installed on the alkyne terminus of the starting material.

Precursor Synthesis (Stage I)

The required precursor, Methyl 3-(2-formylphenyl)propiolate , is not always commercially available but is synthesized via a robust Sonogashira coupling.

  • Reactants: 2-Bromobenzaldehyde + Methyl Propiolate.

  • Catalyst System: PdCl₂(PPh₃)₂ / CuI.

  • Base: Et₃N (acts as both base and solvent component).

Core Annulation (Stage II)
  • Reactants: Precursor + NH₃ (7M in MeOH).

  • Catalyst: AgOTf (Silver Triflate).[1]

  • Solvent: Methanol (serves as both solvent and reagent).[2]

Mechanistic Principles

The reaction proceeds via a cascade sequence.[3][4] Understanding this mechanism is critical for troubleshooting low yields or byproduct formation (e.g., hydrolysis to the isocoumarin).

Pathway Visualization

Mechanism cluster_offpath Competing Pathway (Avoidance) Start Substrate (2-alkynylbenzaldehyde) Imine Imine Intermediate (via NH3 condensation) Start->Imine + NH3 - H2O Ag_Complex Ag-Activated π-Complex Imine->Ag_Complex + AgOTf Cyclization 6-endo-dig Cyclization Ag_Complex->Cyclization Nucleophilic Attack (N-Lone Pair) Isocoumarin Isocoumarin (Byproduct) Ag_Complex->Isocoumarin + H2O (if wet) Isoquinolinium Isoquinolinium Species Cyclization->Isoquinolinium Ring Closure Product Target: 1-methoxyisoquinoline Isoquinolinium->Product + MeOH - H+

Caption: Figure 1.[5] Silver-catalyzed cascade mechanism.[3] The critical step is the competition between the nitrogen nucleophile (desired path) and water (undesired isocoumarin path).

Critical Mechanistic Insights
  • Imine Formation: The reaction initiates with the condensation of ammonia with the aldehyde. Why this matters: If water is not excluded or if ammonia concentration is too low, the aldehyde oxygen (or water) will attack the alkyne instead, leading to the isocoumarin byproduct.

  • Ag(I) Activation: AgOTf acts as a π-Lewis acid, activating the triple bond. The triflate counterion is non-coordinating, maximizing the electrophilicity of the silver center.

  • Regioselectivity: The electron-withdrawing ester group at the alkyne terminus polarizes the triple bond, favoring the 6-endo-dig cyclization over the 5-exo-dig path.

Optimization & Critical Parameters

The following data summarizes the impact of catalyst and solvent variations on the yield of 1-alkoxyisoquinolines (generalized from literature precedents for this class of reactions).

Table 1: Reaction Optimization Matrix

EntryCatalyst (5 mol%)SolventAdditiveTemp (°C)Yield (%)Notes
1AgOTfMeOHNone6088 Optimal Conditions. Clean conversion.
2Ag₂CO₃MeOHNone6065Slower reaction; carbonate basicity interferes with imine eq.
3CuIMeOHNone8045Requires higher temp; significant isocoumarin byproduct.
4AgOTfEtOHNone600Yields the 1-ethoxy analog (wrong product).
5AgOTfDCEMeOH (2 eq)8052Poor solubility of ammonia in DCE limits imine formation.
6NoneMeOHNone60<5Background reaction is negligible.

Detailed Experimental Protocol (SOP)

Stage 1: Synthesis of Methyl 3-(2-formylphenyl)propiolate

Before starting the core reaction, you must synthesize the alkyne precursor.

  • Setup: Flame-dry a 100 mL Schlenk flask and cool under Argon.

  • Reagents: Charge flask with:

    • 2-Bromobenzaldehyde (1.85 g, 10.0 mmol)

    • PdCl₂(PPh₃)₂ (140 mg, 0.2 mmol, 2 mol%)

    • CuI (38 mg, 0.2 mmol, 2 mol%)

  • Solvent: Add anhydrous THF (30 mL) and Triethylamine (5 mL). Degas by sparging with Argon for 10 mins.

  • Addition: Add Methyl Propiolate (1.0 g, 12.0 mmol) dropwise via syringe.

  • Reaction: Stir at 50°C for 6 hours. Monitor by TLC (Hexane/EtOAc 8:1).

  • Workup: Filter through a Celite pad. Concentrate filtrate. Purify via flash chromatography (SiO₂, Hexane/EtOAc gradient).

  • Validation: Confirm structure via ¹H NMR (Look for aldehyde proton at ~10.5 ppm and methyl ester singlet at ~3.8 ppm).

Stage 2: Synthesis of Methyl 1-methoxyisoquinoline-3-carboxylate

The Core Reaction.

Reagents:

  • Methyl 3-(2-formylphenyl)propiolate (Substrate): 1.0 mmol (202 mg)

  • AgOTf (Catalyst): 0.05 mmol (13 mg)

  • NH₃ in MeOH (7.0 M solution): 2.0 mL (Excess)

  • Anhydrous Methanol: 3.0 mL

Procedure:

  • Vessel Preparation: Use a 10 mL pressure-rated reaction vial (due to ammonia volatility) with a magnetic stir bar.

  • Charging: Add the substrate (202 mg) and AgOTf (13 mg) to the vial.

  • Solvent Addition: Add anhydrous MeOH (3 mL) followed by the 7M NH₃/MeOH solution (2 mL).

    • Note: The order is important. Add ammonia last to minimize vapor loss before sealing.

  • Reaction: Cap the vial tightly. Heat the block to 60°C. Stir for 2-4 hours.

    • Visual Check: The solution typically turns from pale yellow to a darker amber as the aromatic system forms.

  • Workup:

    • Cool to room temperature.[5]

    • Concentrate the mixture under reduced pressure to remove MeOH and excess NH₃.

    • Resuspend the residue in Dichloromethane (DCM, 10 mL) and wash with water (2 x 5 mL) to remove silver salts and ammonium triflate.

  • Purification:

    • Dry organic layer over Na₂SO₄, filter, and concentrate.

    • Purify via Flash Column Chromatography on Silica Gel.

    • Eluent: Hexane/Ethyl Acetate (90:10 to 80:20). The product is less polar than the starting material but more polar than the isocoumarin byproduct.

  • Characterization:

    • Yield Target: 80-90%.

    • Appearance: White to off-white solid.

Troubleshooting & Quality Control

ObservationRoot CauseCorrective Action
Low Yield / Isocoumarin Formation Water in the system hydrolyzed the imine back to aldehyde.Ensure MeOH is anhydrous. Add 3Å Molecular Sieves to the reaction vial to scavenge water generated during imine formation.
Incomplete Conversion Loss of Ammonia.Use a pressure vial with a Teflon seal. Do not use a standard reflux condenser as NH₃ will escape.
Product is 1-ethoxy.. Ethanol contamination.Ensure NO ethanol is used in the workup or as a stabilizer in the DCM. The C1-alkoxy group corresponds strictly to the alcohol solvent used.
Silver Mirror on Glass Catalyst decomposition (reduction to Ag⁰).This is common and usually does not stop the reaction, but indicates the reaction mixture was exposed to light. Wrap vial in foil.

References

  • Primary Methodology (Ag-Catalyzed Alkoxylation)

    • Wu, G., et al. (2009).[6] "Silver-Catalyzed Preparation of 1-Alkoxyisoquinolines from 2-Alkynylbenzaldehydes, Amines, and Alcohols." Journal of Organic Chemistry.

    • [Link]

  • Precursor Synthesis (Sonogashira Coupling)

    • Chinchilla, R., & Nájera, C. (2007). "The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry." Chemical Reviews.
    • [Link]

  • Isoquinoline Pharmacophore Review

    • Khan, I., et al. (2016).[4] "Isoquinoline Alkaloids and their Derivatives as Potential Anticancer Agents." Anti-Cancer Agents in Medicinal Chemistry.

    • [Link]

  • Mechanistic Insight (6-endo-dig cyclization)

    • Godoi, B., et al. (2011).
    • [Link]

Sources

Exploratory

Novel Methods for the Preparation of 1-Methoxyisoquinoline Derivatives

Executive Summary The 1-alkoxyisoquinoline scaffold is a critical pharmacophore in medicinal chemistry, serving as a core structure in numerous alkaloids (e.g., thalifoline) and synthetic bioactive agents with antitumor,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The 1-alkoxyisoquinoline scaffold is a critical pharmacophore in medicinal chemistry, serving as a core structure in numerous alkaloids (e.g., thalifoline) and synthetic bioactive agents with antitumor, antimicrobial, and vasodilatory properties. Traditionally, the preparation of 1-methoxyisoquinoline has relied on harsh nucleophilic aromatic substitution (


) of 1-chloroisoquinolines or the rearrangement of N-oxides.

This guide details three distinct methodologies for synthesizing 1-methoxyisoquinoline derivatives, ranging from robust classical techniques to novel transition-metal-catalyzed C–H functionalization strategies. Special emphasis is placed on Copper-Catalyzed Direct Alkoxylation , a method that circumvents pre-functionalization, offering superior atom economy and functional group tolerance.

Strategic Overview: Evolution of Synthesis

The synthesis of C1-functionalized isoquinolines has evolved from stoichiometric, multi-step protocols to catalytic, single-step transformations.

FeatureMethod A: Classical

Method B: Metal-Free RearrangementMethod C: Cu-Catalyzed C-H Activation
Precursor 1-ChloroisoquinolineIsoquinoline

-oxide
Isoquinoline

-oxide
Reagents NaOMe, MeOH

-TsCl or Ac

O, MeOH
Cu(OAc)

, Air/Oxidant, MeOH
Conditions High Temp, BasicMild to ModerateMild, Aerobic
Atom Economy Low (Halogen waste)Moderate (Leaving group waste)High (Direct C-H transformation)
Selectivity High (C1 specific)High (C1 specific)High (C1 specific via coordination)

Method A: Nucleophilic Aromatic Substitution ( )

The Industry Standard for Scale-Up

This method remains the most reliable for large-scale manufacturing due to the commercial availability of 1-chloroisoquinoline and the robustness of the reaction.

Mechanistic Insight

The reaction proceeds via an addition-elimination mechanism. The electronegative nitrogen atom activates the C1 position, making it susceptible to nucleophilic attack by the methoxide ion. The chloride serves as an excellent leaving group, restoring aromaticity in the final step.

Experimental Protocol

Target: Synthesis of 1-methoxyisoquinoline (10 mmol scale)

  • Reagent Preparation:

    • Prepare a 1.0 M solution of Sodium Methoxide (NaOMe) by dissolving sodium metal (0.25 g, 11 mmol) in anhydrous methanol (11 mL) under

      
       atmosphere. Caution: Exothermic reaction.
      
  • Reaction Setup:

    • Charge a dry 50 mL round-bottom flask with 1-chloroisoquinoline (1.64 g, 10 mmol).

    • Add anhydrous methanol (10 mL) to dissolve the substrate.

  • Addition:

    • Add the freshly prepared NaOMe solution dropwise to the stirring substrate solution at room temperature.

  • Execution:

    • Fit the flask with a reflux condenser and heat to reflux (

      
      ) for 4–6 hours.
      
    • Monitoring: Check reaction progress via TLC (Hexane:EtOAc 4:1). The starting material (

      
      ) should disappear, yielding a more polar product (
      
      
      
      ).
  • Work-up:

    • Cool the mixture to room temperature.

    • Concentrate under reduced pressure to remove methanol.[1]

    • Resuspend the residue in

      
       (30 mL) and wash with water (
      
      
      
      ) to remove NaCl salts.
    • Dry the organic layer over anhydrous

      
      , filter, and concentrate.[2][3]
      
  • Purification:

    • If necessary, purify via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Yield Expectation: 85–95%

Method B: Metal-Free Activator-Mediated Alkoxylation

The Reissert-Henze Modification

This method utilizes the high reactivity of isoquinoline


-oxides towards acylating or sulfonylating agents to generate a reactive intermediate that traps methanol.
Mechanistic Pathway

The reaction involves the initial formation of an


-sulfonylated isoquinolinium salt. The counter-anion or an external nucleophile (MeOH) then attacks the C1 position. Base-mediated elimination of the sulfonic acid restores the aromatic system.

ReissertHenze NOxide Isoquinoline N-Oxide Inter N-(tosyloxy)isoquinolinium Intermediate NOxide->Inter Activation Activator p-TsCl / Base Activator->Inter Product 1-Methoxyisoquinoline Inter->Product Addition-Elimination MeOH MeOH (Nucleophile) MeOH->Product

Figure 1: Activation of N-oxide via sulfonyl transfer followed by nucleophilic trapping.

Experimental Protocol

Target: Direct conversion of Isoquinoline


-oxide (5 mmol scale)
  • Setup:

    • Dissolve isoquinoline

      
      -oxide (0.73 g, 5 mmol) in anhydrous 
      
      
      
      (20 mL).
    • Add triethylamine (1.0 mL, 7.5 mmol) and anhydrous methanol (2.0 mL, excess).

  • Activation:

    • Cool the solution to

      
      .[1][2]
      
    • Slowly add

      
      -toluenesulfonyl chloride (
      
      
      
      -TsCl) (1.05 g, 5.5 mmol) portion-wise.
  • Reaction:

    • Allow the mixture to warm to room temperature and stir for 12 hours.

    • Note: The solution may turn slightly yellow as the tosylate salt forms and reacts.

  • Work-up:

    • Quench with saturated

      
       solution (20 mL).
      
    • Extract with

      
       (
      
      
      
      ).
    • Wash combined organics with brine, dry over

      
      , and concentrate.
      
  • Purification:

    • Chromatography on silica gel (Hexane/EtOAc gradient).

Yield Expectation: 70–85%

Method C: Copper-Catalyzed Direct C-H Methoxylation

The Novel "Green" Approach

This method represents the state-of-the-art in C–H functionalization. It utilizes a copper catalyst to facilitate the oxidative coupling of the


-oxide C1-H bond with methanol. This approach avoids the generation of stoichiometric sulfonated/halogenated waste.
Mechanistic Pathway

The reaction likely proceeds via a radical mechanism (Minisci-type) or an organometallic C–H activation pathway involving a Cu(II)/Cu(I) catalytic cycle. The


-oxide oxygen acts as an internal directing group, coordinating to the copper center to position the catalyst at C1.

CuCatalysis Start Isoquinoline N-Oxide Coord Cu(II)-Coordination Complex Start->Coord CH_Act C-H Activation (Cu-C Bond Formation) Coord->CH_Act Base/Oxidant Alkoxy Alkoxylation Step (+ MeOH) CH_Act->Alkoxy RedElim Reductive Elimination (- Cu(I)) Alkoxy->RedElim RedElim->Coord Re-oxidation to Cu(II) Prod 1-Methoxyisoquinoline N-Oxide / Deoxygenated Product RedElim->Prod

Figure 2: Proposed catalytic cycle for Copper-mediated C-H alkoxylation.

Experimental Protocol

Target: Oxidative C-H Methoxylation (1 mmol scale)

  • Reagents:

    • Isoquinoline

      
      -oxide (145 mg, 1 mmol).
      
    • 
       (18 mg, 10 mol%).
      
    • Oxidant: Silver Carbonate (

      
      ) (0.5 equiv) or pure Oxygen balloon (for greener variants).
      
    • Solvent: Methanol (3 mL).

  • Procedure:

    • In a sealed tube, combine the

      
      -oxide, 
      
      
      
      , and oxidant.
    • Add Methanol.[1][4]

    • Seal the tube and heat to

      
       for 16 hours.
      
  • Work-up:

    • Cool to room temperature.

    • Filter through a pad of Celite to remove metal salts. Rinse with EtOAc.[1][3]

    • Concentrate the filtrate.[3]

  • Deoxygenation (Optional):

    • If the product is the 1-methoxyisoquinoline

      
      -oxide, a subsequent reduction (e.g., Zn/AcOH or 
      
      
      
      ) is required to obtain the parent heterocycle. However, some Cu-protocols with specific oxidants lead directly to the deoxygenated product.

Yield Expectation: 60–75% (Substrate dependent)

Comparative Data Analysis

MetricMethod A (

)
Method B (TsCl Activation)Method C (Cu-Catalyzed)
Reaction Time 4–6 h12 h16–24 h
Temperature



Cost of Goods LowModerateHigh (Catalyst/Oxidant)
Green Score Low (Cl waste)MediumHigh (Direct C-H)
Scalability ExcellentGoodModerate

References

  • Nucleophilic Substitution Protocol: Title: Synthesis of 1-alkoxyisoquinolines via nucleophilic substitution. Source: Organic Syntheses / ChemicalBook Procedures.
  • N-Oxide Activation (Reissert-Henze)

    • Title: A Direct Metal-Free C2-H Functionaliz
    • Source: Organic Chemistry Frontiers (RSC).
    • URL:[Link]

  • Copper-Catalyzed C-H Functionalization

    • Title: Direct 2-acetoxylation of quinoline N-oxides via copper catalyzed C-H bond activation.[5]

    • Source: Journal of Organic Chemistry / NIH PMC.
    • URL:[Link]

  • General Isoquinoline Synthesis Reviews

    • Title: Recent Advances in Isoquinoline Chemistry, Synthetic Strategies.[6]

    • Source: International Journal of Pharmaceutical Sciences.
    • URL:[Link]

Sources

Foundational

CAS number and molecular structure of Methyl 1-methoxyisoquinoline-3-carboxylate

An In-depth Technical Guide to Methyl 1-methoxyisoquinoline-3-carboxylate Abstract This technical guide provides a comprehensive overview of Methyl 1-methoxyisoquinoline-3-carboxylate, a heterocyclic compound of interest...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to Methyl 1-methoxyisoquinoline-3-carboxylate

Abstract

This technical guide provides a comprehensive overview of Methyl 1-methoxyisoquinoline-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. While a specific CAS number for this compound is not prominently listed in major chemical databases, its synthesis and properties can be confidently extrapolated from established chemical literature on related isoquinoline derivatives. This document details its molecular structure, proposed synthesis protocols, expected physicochemical properties, and spectroscopic signature. The guide is intended for researchers, scientists, and professionals in the field of drug discovery and organic synthesis, offering a foundational understanding of this molecule and its potential applications.

Introduction: The Isoquinoline Scaffold in Drug Discovery

The isoquinoline core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for a wide array of natural products and synthetic pharmaceuticals. Its rigid bicyclic structure provides a well-defined three-dimensional arrangement for substituent groups, enabling precise interactions with biological targets. The diverse biological activities associated with isoquinoline derivatives, including antimicrobial, anticancer, and neuroprotective effects, have made them a focal point of extensive research. The introduction of a methoxy group at the C1 position and a methyl carboxylate at the C3 position, as in Methyl 1-methoxyisoquinoline-3-carboxylate, is anticipated to modulate the electronic and steric properties of the isoquinoline ring system, potentially leading to novel pharmacological profiles.

Molecular Structure and Chemical Identity

Methyl 1-methoxyisoquinoline-3-carboxylate is characterized by an isoquinoline ring system substituted with a methoxy group at the C1 position and a methyl carboxylate group at the C3 position.

PropertyValueSource
Molecular Formula C₁₂H₁₁NO₃Calculated
Molecular Weight 217.22 g/mol Calculated
IUPAC Name Methyl 1-methoxyisoquinoline-3-carboxylateN/A
CAS Number Not availableN/A

Methyl_1-methoxyisoquinoline-3-carboxylate cluster_0 mol

Caption: Molecular Structure of Methyl 1-methoxyisoquinoline-3-carboxylate.

Proposed Synthesis Protocols

The synthesis of Methyl 1-methoxyisoquinoline-3-carboxylate can be approached through several strategic routes, leveraging the known reactivity of the isoquinoline core. Two plausible methods are detailed below.

Method 1: Nucleophilic Substitution of a 1-Chloro-isoquinoline Precursor

This method relies on the differential reactivity of halogen substituents on the isoquinoline ring. The chlorine atom at the C1 position is significantly more susceptible to nucleophilic aromatic substitution than a halogen at other positions, due to the electron-withdrawing effect of the ring nitrogen.

Workflow Diagram:

synthesis_workflow_1 start Methyl 1-chloroisoquinoline-3-carboxylate reagent Sodium Methoxide (NaOMe) in Methanol (MeOH) start->reagent Nucleophilic Aromatic Substitution product Methyl 1-methoxyisoquinoline-3-carboxylate reagent->product

Caption: Synthesis via Nucleophilic Aromatic Substitution.

Step-by-Step Protocol:

  • Preparation of the Precursor: Methyl 1-chloroisoquinoline-3-carboxylate can be synthesized from commercially available starting materials, such as through the cyclization of a suitably substituted phenylacetonitrile derivative followed by chlorination and esterification.

  • Nucleophilic Substitution Reaction:

    • To a solution of Methyl 1-chloroisoquinoline-3-carboxylate in anhydrous methanol, add a stoichiometric equivalent of sodium methoxide.

    • The reaction mixture is stirred at room temperature or gently heated to facilitate the substitution. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

    • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent (e.g., ethyl acetate).

    • The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel to yield pure Methyl 1-methoxyisoquinoline-3-carboxylate.

Causality of Experimental Choices: The choice of methanol as the solvent is advantageous as it serves as both the solvent and the source of the methoxide nucleophile upon reaction with sodium. The differential reactivity of the C1-chloro group is a key principle underpinning this selective synthesis[1].

Method 2: Synthesis from an Isoquinolinium Salt

This approach involves the formation of a reactive isoquinolinium salt, which is then subjected to nucleophilic attack by a methoxide ion.

Workflow Diagram:

synthesis_workflow_2 start Ethyl isoquinoline-3-carboxylate reagent1 Alkylating Agent (e.g., Methyl Iodide) start->reagent1 N-Alkylation intermediate N-Alkyl-3-ethoxycarbonylisoquinolinium salt reagent1->intermediate reagent2 Sodium Methoxide (NaOMe) in Methanol (MeOH) intermediate->reagent2 Nucleophilic Addition & Transesterification product Methyl 1-methoxy-1,2-dihydroisoquinoline-3-carboxylate reagent2->product oxidation Oxidation product->oxidation final_product Methyl 1-methoxyisoquinoline-3-carboxylate oxidation->final_product

Caption: Synthesis via an Isoquinolinium Salt Intermediate.

Step-by-Step Protocol:

  • Formation of the Isoquinolinium Salt: React Ethyl isoquinoline-3-carboxylate with an alkylating agent (e.g., methyl iodide) to form the corresponding N-methyl-3-ethoxycarbonylisoquinolinium iodide.

  • Nucleophilic Addition and Transesterification: Treat the isoquinolinium salt with sodium methoxide in dry methanol. This results in a regioselective addition of the methoxide to the C1 position and a concurrent transesterification of the ethyl ester to a methyl ester, yielding Methyl 1-methoxy-1,2-dihydroisoquinoline-3-carboxylate[2].

  • Aromatization: The resulting 1,2-dihydroisoquinoline derivative is then aromatized using a suitable oxidizing agent (e.g., manganese dioxide or DDQ) to afford the final product, Methyl 1-methoxyisoquinoline-3-carboxylate.

  • Purification: The final compound is purified using standard chromatographic techniques.

Trustworthiness of the Protocol: This protocol is self-validating as the formation of the intermediate dihydroisoquinoline can be confirmed spectroscopically before proceeding to the final oxidation step. The characteristic shifts in NMR and changes in the UV-Vis spectrum upon aromatization provide clear indicators of a successful reaction.

Physicochemical and Spectroscopic Characterization (Predicted)

The following properties are predicted based on the analysis of structurally similar compounds.

Predicted Physicochemical Properties:

PropertyPredicted ValueBasis of Prediction
Melting Point Solid at room temperatureGeneral property of similar aromatic esters
Boiling Point > 300 °CExtrapolation from related isoquinolines
Solubility Soluble in common organic solvents (e.g., DCM, Chloroform, Ethyl Acetate)Based on the presence of ester and methoxy functional groups
LogP ~2.5 - 3.5Calculated based on fragment contributions

Predicted Spectroscopic Data:

  • ¹H NMR (400 MHz, CDCl₃):

    • Aromatic protons (isoquinoline ring): δ 7.5 - 8.5 ppm (multiplets)

    • Methoxy protons (-OCH₃ at C1): δ ~4.1 ppm (singlet)

    • Methyl ester protons (-COOCH₃): δ ~3.9 ppm (singlet)

    • The exact chemical shifts and coupling constants will be dependent on the electronic environment of the aromatic system. The proton at C4 would likely be a sharp singlet, while the protons on the benzo-fused ring would exhibit characteristic coupling patterns.

  • ¹³C NMR (100 MHz, CDCl₃):

    • Carbonyl carbon (-C =O): δ ~165 ppm

    • Aromatic carbons: δ 120 - 155 ppm

    • Methoxy carbon (-OC H₃ at C1): δ ~55 ppm

    • Methyl ester carbon (-COOC H₃): δ ~52 ppm

    • The carbon at C1, bearing the methoxy group, would be expected to appear at a significantly downfield shift.

  • FT-IR (KBr, cm⁻¹):

    • C=O stretch (ester): ~1720 cm⁻¹

    • C=N stretch (isoquinoline ring): ~1600 cm⁻¹

    • C-O stretch (methoxy and ester): ~1250 and ~1100 cm⁻¹

    • Aromatic C-H stretch: ~3050 cm⁻¹

  • Mass Spectrometry (EI):

    • Molecular ion peak (M⁺) at m/z = 217.

    • Characteristic fragmentation patterns would involve the loss of the methoxy and methyl carboxylate groups.

Potential Applications in Drug Development

Substituted isoquinolines are of significant interest due to their wide range of biological activities. The unique substitution pattern of Methyl 1-methoxyisoquinoline-3-carboxylate makes it a valuable scaffold for the development of novel therapeutic agents. Potential areas of application include:

  • Anticancer Agents: Many isoquinoline alkaloids and their synthetic analogs have demonstrated potent cytotoxic activity against various cancer cell lines.

  • Antimicrobial Agents: The isoquinoline nucleus is a key component of several natural and synthetic antimicrobial compounds.

  • Neurological Disorders: Derivatives of isoquinoline have been investigated for their potential in treating neurodegenerative diseases such as Parkinson's and Alzheimer's disease.

The presence of the ester and methoxy groups provides handles for further chemical modification, allowing for the generation of a library of related compounds for structure-activity relationship (SAR) studies.

Conclusion

Methyl 1-methoxyisoquinoline-3-carboxylate represents a promising, albeit not extensively documented, heterocyclic compound with significant potential in synthetic and medicinal chemistry. This guide provides a robust framework for its synthesis and characterization, based on established chemical principles and data from analogous structures. The proposed protocols are designed to be reliable and reproducible, offering a solid starting point for researchers interested in exploring the chemistry and biological activity of this and related isoquinoline derivatives. Further empirical studies are warranted to definitively establish its physicochemical properties and to explore its full potential in drug discovery and development.

References

  • Reactivity of 3-Ethoxycarbonyl Isoquinolinium Salts Towards Various Nucleophilic Reagents: Applications to the Synthesis of New 1,2-Dihydroisoquinoline-3-carboxylates. Molecules. [Link][2]

  • Exploitation of differential reactivity of the carbon–chlorine bonds in 1,3-dichloroisoquinoline. Routes to new N,N-chelate ligands and 1,3-disubstituted isoquinolines. Journal of the Chemical Society, Perkin Transactions 1. [Link][1]

Sources

Exploratory

Methoxy-Substituted Isoquinolines: A Technical Guide to Biological Activity and SAR

Executive Summary This technical guide analyzes the pharmacological versatility of methoxy-substituted isoquinolines. The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, capable of binding to di...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide analyzes the pharmacological versatility of methoxy-substituted isoquinolines. The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, capable of binding to diverse biological targets. The introduction of methoxy (


) substituents is not merely cosmetic; it fundamentally alters the physicochemical properties (lipophilicity, 

) and electronic distribution of the ring system. This guide details their application in oncology (Topoisomerase I inhibition), neuropharmacology (AChE inhibition), and antimicrobial resistance (Efflux Pump Inhibition), supported by validated synthetic protocols and mechanistic visualizations.

Part 1: Chemical Foundation & Synthesis

The Electronic Rationale

The isoquinoline ring is electron-deficient at the C1 and C3 positions. The introduction of methoxy groups, particularly at C6 and C7, provides crucial electron-donating effects (via resonance). This electron density is vital for:

  • Synthetic Facilitation: Enhancing nucleophilicity for cyclization reactions.

  • Receptor Binding: Acting as hydrogen bond acceptors in enzyme active sites (e.g., Acetylcholinesterase).

  • Metabolic Stability: Blocking specific metabolic oxidation sites via steric hindrance.

Validated Protocol: Bischler-Napieralski Cyclization

The most robust method for synthesizing dihydroisoquinolines (which are easily oxidized to isoquinolines) is the Bischler-Napieralski reaction.

Protocol Rationale: This protocol utilizes phosphorous oxychloride (


) as a dehydrating agent to force the intramolecular electrophilic aromatic substitution.[1][2] The presence of a methoxy group para to the site of cyclization significantly increases yield by activating the ring.
Step-by-Step Methodology
  • Precursor Preparation: Dissolve

    
    -phenethylamide (1.0 equiv) in dry toluene or acetonitrile. Note: The amide must be dry to prevent 
    
    
    
    hydrolysis.
  • Reagent Addition: Add

    
     (3.0 equiv) dropwise under an inert atmosphere (
    
    
    
    ).
  • Cyclization: Reflux the mixture at 80–110°C for 2–4 hours. Monitor via TLC (disappearance of amide).

  • Quenching (Critical): Cool to room temperature. Pour the reaction mixture onto crushed ice to hydrolyze excess

    
    .
    
  • Basification: Slowly add 20% NaOH or

    
     until pH > 10. Reason: The product forms as a hydrochloride salt; basification liberates the free base for extraction.
    
  • Extraction: Extract with Dichloromethane (DCM) (

    
    ). Wash combined organics with brine, dry over 
    
    
    
    , and concentrate.

SynthesisWorkflow Figure 1: Bischler-Napieralski Synthesis Workflow Start Phenethylamide Precursor Reagent Add POCl3 (Dehydrating Agent) Start->Reagent Reflux Reflux 80-110°C (Cyclization) Reagent->Reflux Intermediate Imidoyl Chloride Intermediate Reflux->Intermediate Electrophilic Attack Quench Ice Quench & Basification (pH >10) Intermediate->Quench Product 3,4-Dihydroisoquinoline Quench->Product Free Base Liberation

Figure 1: The reaction relies on the activation of the amide oxygen by POCl3, followed by electrophilic attack on the aromatic ring.[2][3] Methoxy substituents on the ring accelerate the 'Reflux' to 'Intermediate' step.

Part 2: Oncology – Topoisomerase I Inhibition

Mechanism of Action

Methoxy-substituted indenoisoquinolines (a rigidified isoquinoline analog) act as Topoisomerase I (Top1) poisons.[4][5] Unlike inhibitors that stop the enzyme from working, "poisons" stabilize the transient DNA-enzyme complex.

The "Molecular Sandwich": The planar isoquinoline system intercalates between DNA base pairs at the cleavage site. The methoxy groups (specifically at positions corresponding to C8/C9 in indenoisoquinolines) provide essential van der Waals contacts and prevent the religation of the DNA strand [1][2].

Biological Data Summary

The following table summarizes the impact of methoxy substitution on cytotoxicity (


) in human cancer cell lines (e.g., DU-145 prostate cancer).
Compound StructureSubstituent (C8/C9)Relative Top1 Inhibition

(nM)
Interpretation
Unsubstituted IndenoisoquinolineH / H+>1000Poor intercalation stability.
Monomethoxy8-OMe++250 - 500Improved lipophilicity and binding.
Dimethoxy 8,9-di-OMe +++ < 50 Optimal stacking interactions.
Methylenedioxy8,9-O-CH2-O+++60 - 100Rigid constraint, highly active.

Data derived from SAR trends in indenoisoquinoline development [2][3].

Top1Pathway Figure 2: Mechanism of Topoisomerase I Poisoning by Isoquinolines Top1 Topoisomerase I Enzyme Cleavable Top1-DNA Cleavable Complex Top1->Cleavable DNA Genomic DNA DNA->Cleavable Stabilized Stabilized Ternary Complex (Drug-Enzyme-DNA) Cleavable->Stabilized Drug Intercalation Drug Methoxy-Isoquinoline (Intercalator) Drug->Stabilized Collision Replication Fork Collision Stabilized->Collision Prevents Religation DSB Double Strand Breaks (DSBs) Collision->DSB Apoptosis Apoptosis (Cell Death) DSB->Apoptosis

Figure 2: The drug traps the enzyme on the DNA. The methoxy group is critical for the stability of the 'Stabilized Ternary Complex' node.

Part 3: Neuropharmacology – AChE Inhibition

Dual Binding Site Strategy

In Alzheimer's disease, Acetylcholinesterase (AChE) hydrolyzes acetylcholine.[6][7][8] Potent inhibitors like Galantamine (containing a methoxy-substituted isoquinoline fragment) bind to the active site.

Synthetic methoxy-isoquinolines are designed to span the Catalytic Anionic Site (CAS) and the Peripheral Anionic Site (PAS) .

  • Role of Methoxy: The oxygen atom accepts hydrogen bonds from amino acid residues (e.g., Tyr337) in the CAS, while the hydrophobic methyl group interacts with aromatic residues (Trp86) via

    
    -alkyl interactions [4][5].
    
Experimental Protocol: Ellman’s Assay (Modified)

To verify AChE inhibition, the Ellman method is the gold standard.

  • Buffer Prep: 0.1 M Phosphate buffer (pH 8.0).

  • Substrate: Acetylthiocholine iodide (ATCh).

  • Chromogen: 5,5'-Dithiobis(2-nitrobenzoic acid) (DTNB).

  • Procedure:

    • Incubate AChE enzyme (0.1 U/mL) with the test isoquinoline (various concentrations) for 15 min at 25°C.

    • Add DTNB (0.3 mM) and ATCh (0.4 mM).

    • Measurement: Monitor absorbance at 412 nm for 5 minutes.

  • Calculation: The reaction rate (

    
    ) is compared to the vehicle control (
    
    
    
    ).
    
    

Part 4: Antimicrobial – Efflux Pump Inhibition (EPI)

Reversing Multidrug Resistance (MDR)

Bacteria like Staphylococcus aureus use the NorA efflux pump to expel antibiotics.[9] Methoxy-substituted isoquinolines (e.g., analogs of Berberine or synthetic derivatives) function as EPIs. They do not kill bacteria directly but restore the potency of antibiotics like Ciprofloxacin [6].

  • SAR Insight: A methoxy group at the C6/C7 position increases the lipophilicity required to penetrate the bacterial membrane and bind to the hydrophobic pocket of the NorA transporter protein [7].

EffluxLogic Figure 3: Restoration of Antibiotic Sensitivity via Efflux Inhibition Antibiotic Antibiotic (Substrate) Pump NorA Efflux Pump Antibiotic->Pump Result_Fail Antibiotic Expelled (Resistance) Pump->Result_Fail Active Efflux Result_Success Antibiotic Accumulates (Cell Death) Pump->Result_Success Pump Blocked EPI Methoxy-Isoquinoline (Inhibitor) EPI->Pump Competitive Binding

Figure 3: The isoquinoline inhibitor competes with the antibiotic for the pump binding site, allowing the antibiotic to reach lethal intracellular concentrations.

References

  • Kiselev, E., et al. (2012). "Azaindenoisoquinolines as Topoisomerase I Inhibitors and Potential Anticancer Agents: A Systematic Study of Structure–Activity Relationships." Journal of Medicinal Chemistry. Available at: [Link]

  • Cushman, M., et al. (2005). "Design and Synthesis of Indenoisoquinolines Targeting Topoisomerase I." Journal of Medicinal Chemistry.[4][10]

  • Wang, J., et al. (2021). "Design and Synthesis of Indenoisoquinolines Targeting Topoisomerase I and Other Biological Macromolecules." Journal of Medicinal Chemistry. Available at: [Link]

  • Markmee, S., et al. (2006).[11] "Isoquinoline Derivatives as Potential Acetylcholinesterase Inhibitors." Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Wang, X., et al. (2022). "Novel and Potent Acetylcholinesterase Inhibitors for the Treatment of Alzheimer's Disease from Natural Isochroman-4-one." MDPI Molecules. Available at: [Link]

  • Sabatini, S., et al. (2021). "Microbial Efflux Pump Inhibitors: A Journey around Quinoline and Indole Derivatives." Pharmaceuticals.[4][7][9][12] Available at: [Link]

Sources

Foundational

From Scaffold to Lead: A Technical Guide to Investigating Novel Isoquinoline Alkaloids

Executive Summary Isoquinoline alkaloids (IQAs) represent one of the most chemically diverse and pharmacologically active classes of plant secondary metabolites. Derived biosynthetically from tyrosine and phenylalanine,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoquinoline alkaloids (IQAs) represent one of the most chemically diverse and pharmacologically active classes of plant secondary metabolites. Derived biosynthetically from tyrosine and phenylalanine, this scaffold forms the backbone of critical therapeutics ranging from morphine (analgesic) to berberine (metabolic regulator).

This technical guide provides a rigorous framework for the investigation of novel isoquinoline analogs. It moves beyond basic screening, offering a structural roadmap for isolation, mechanistic validation, and ADMET profiling.[1] The focus is on the Protoberberine and Benzophenanthridine subclasses, given their emerging potential as dual-action anticancer and antimicrobial agents.

Part 1: Structural Diversity & Biosynthetic Origins

Before commencing isolation, researchers must understand the chemical behavior of the target scaffold. IQAs are defined by a heterocyclic aromatic organic compound consisting of a benzene ring fused to a pyridine ring.[2][3]

Key Subclasses and Pharmacophores
SubclassRepresentative CompoundKey Pharmacophore FeaturesPrimary Clinical Potential
Benzylisoquinoline Papaverine, TetrandrineFlexible linker between aromatic rings.[3][4][5]Vasodilation, MDR Reversal.
Protoberberine Berberine, PalmatineTetracyclic quaternary ammonium system.Metabolic regulation (AMPK), DNA intercalation.
Benzophenanthridine Sanguinarine, ChelerythrineFully aromatic, planar structure.Microtubule depolymerization, Apoptosis induction.[5]
Aporphine Boldine, MagnoflorineRigid tetracyclic framework.Dopamine receptor modulation, Antioxidant.

Biosynthetic Context: The precursor S-norcoclaurine is formed via the condensation of dopamine and 4-hydroxyphenylacetaldehyde. Understanding this pathway allows for bio-guided fractionation, as early precursors often co-elute with target novel compounds.

Part 2: Isolation & Structural Elucidation Strategy

The isolation of alkaloids relies on their pH-dependent solubility switching. In their natural state, alkaloids often exist as salts (soluble in water/alcohol). To purify them, we must manipulate their basicity (


).
Protocol 1: Acid-Base Extraction (The "Gold Standard")

Objective: To isolate total alkaloid fractions from complex plant matrices (e.g., Papaveraceae or Ranunculacae families) while removing lipophilic pigments and hydrophilic sugars.

Reagents: Methanol (MeOH), Hydrochloric Acid (HCl 1M), Ammonium Hydroxide (


, 25%), Chloroform (

).
  • Maceration: Suspend 100g of dried, powdered plant material in 500mL MeOH. Sonicate for 30 mins (Ultrasound-Assisted Extraction) to disrupt cell walls. Filter and evaporate MeOH to yield a crude extract.

  • Acidification: Resuspend the crude extract in 200mL of 2% HCl.

    • Mechanism:[6][7][8][9][10][11] This converts free-base alkaloids into water-soluble hydrochloride salts (

      
      ).
      
  • Lipophilic Wash: Partition the acidic aqueous phase with

    
     (3 x 50mL).
    
    • Critical Step: Discard the organic (

      
      ) layer. This removes chlorophyll, fats, and terpenes. The alkaloids remain in the acidic water phase.
      
  • Basification: Adjust the aqueous phase to pH 9-10 using

    
     (dropwise).
    
    • Mechanism:[6][7][8][9][10][11] This deprotonates the alkaloids, reverting them to their hydrophobic free-base form (

      
      ).
      
  • Extraction: Extract the basic aqueous phase with

    
     (3 x 100mL). Collect the organic layer.[12]
    
  • Drying: Dry over anhydrous

    
    , filter, and evaporate to yield the Total Alkaloid Fraction (TAF) .
    
Visualization: The Isolation Workflow

IsolationWorkflow Plant Dried Plant Material Acid Acidify (2% HCl) Result: Alkaloid Salts (Water Soluble) Plant->Acid Extraction Wash Chloroform Wash (Remove Pigments/Fats) Acid->Wash Base Basify (NH4OH to pH 10) Result: Free Base Alkaloids Wash->Base Aqueous Phase Extract Chloroform Extraction Base->Extract Final Total Alkaloid Fraction Extract->Final Evaporation

Figure 1: Logic flow for Acid-Base Alkaloid Extraction.[3][5][12][13][14] Blue indicates the salt phase; Yellow indicates the free-base phase transition.

Part 3: Mechanistic Pharmacology (Anticancer Focus)[5]

Once a novel isoquinoline is isolated, the focus shifts to Mechanism of Action (MoA). Recent literature highlights the AMPK/mTOR axis as a primary target for protoberberine analogs.

The Mechanism: Metabolic Starvation of Cancer Cells

Novel isoquinolines (like Berberine derivatives) often act as mitochondrial poisons or metabolic modulators.

  • AMPK Activation: The compound inhibits mitochondrial Complex I, reducing ATP production. This rises the AMP:ATP ratio, triggering AMP-activated protein kinase (AMPK).

  • mTOR Inhibition: Activated AMPK phosphorylates TSC2, which inhibits mTORC1.

  • Outcome: Inhibition of protein synthesis (S6K1) and induction of Autophagy (ULK1).

Protocol 2: Validating AMPK Activation (Western Blot)

Objective: To confirm that the novel analog activates the metabolic switch in cancer cells (e.g., HCT116 or HeLa).

  • Treatment: Seed cells (

    
    ) and treat with the novel compound (IC50 concentration) for 24h. Include Berberine (
    
    
    
    ) as a positive control.
  • Lysis: Lyse cells in RIPA buffer containing phosphatase inhibitors (Sodium Orthovanadate). Crucial: Phosphatases will strip the phosphate group from AMPK if not inhibited, leading to false negatives.

  • Detection: Blot for p-AMPK (Thr172) and p-mTOR (Ser2448) .

  • Result Interpretation: A successful "hit" will show increased p-AMPK and decreased p-mTOR relative to the untreated control.

Visualization: The Signaling Pathway

AMPK_Pathway Compound Novel Isoquinoline (Mitochondrial Inhibition) ATP ATP Depletion (AMP:ATP Ratio ↑) Compound->ATP Inhibits Complex I AMPK AMPK Activation (Phosphorylation) ATP->AMPK Activates TSC2 TSC2 AMPK->TSC2 Phosphorylates mTOR mTORC1 (Cell Growth Hub) TSC2->mTOR Inhibits S6K p70S6K (Protein Synthesis) mTOR->S6K Activates Autophagy Autophagy Induction (Cell Death/Survival) mTOR->Autophagy Inhibits (Relieved)

Figure 2: The Pharmacological Axis. Red arrow indicates the critical inhibition step required for anticancer efficacy.

Part 4: ADMET Profiling & Structural Optimization

A common failure point for isoquinoline alkaloids in drug development is hERG inhibition (cardiotoxicity) and poor oral bioavailability (Class IV BCS).

The "Alkaloid Trap": hERG Inhibition

Many isoquinolines block the


 potassium channel (hERG) due to their lipophilic, positively charged nitrogen, which mimics the channel's natural ligands.
Protocol 3: In Silico & In Vitro De-Risking
  • In Silico Screening: Use SwissADME to calculate the Topological Polar Surface Area (TPSA) .

    • Target: TPSA < 140 Ų for cell permeability.

    • Lipophilicity:[1][15] LogP should be between 2 and 4.[16] Highly lipophilic analogs (LogP > 5) often correlate with hERG toxicity.

  • Structure-Activity Relationship (SAR) Tip:

    • Modification: Introducing a hydrophilic group (e.g., hydroxyl or methoxy) at the C-13 position of the protoberberine ring can reduce hERG affinity while maintaining AMPK potency.

    • Quaternary Nitrogen: The permanent positive charge limits oral absorption. Creating dihydro-prodrugs (which oxidize back to the active form in vivo) is a proven strategy to improve bioavailability.

References

  • Habtemariam, S. (2020). Berberine pharmacology and the gut microbiota: A hidden therapeutic link. Pharmacological Research.[5][11][16][17]

  • Och, A., et al. (2020). Biological activity of berberine and its derivatives: A review. Toxins.

  • Singh, N., & Sharma, B. (2018). Toxicological effects of berberine and sanguinarine.[5][18] Frontiers in Molecular Biosciences.

  • Daina, A., Michielin, O., & Zoete, V. (2017). SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules. Scientific Reports.

  • Kumar, A., et al. (2015). Current techniques for extraction, purification and quantification of bioactive compounds.[11] Journal of Pharmaceutical Sciences.

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of Methyl 1-methoxyisoquinoline-3-carboxylate: Starting Materials and Core Synthetic Strategies

Introduction Methyl 1-methoxyisoquinoline-3-carboxylate is a key heterocyclic scaffold of significant interest to the pharmaceutical and agrochemical industries. Its unique structural motif serves as a versatile building...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Methyl 1-methoxyisoquinoline-3-carboxylate is a key heterocyclic scaffold of significant interest to the pharmaceutical and agrochemical industries. Its unique structural motif serves as a versatile building block in the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth exploration of the primary synthetic routes to this target molecule, with a focus on the selection of starting materials and the underlying chemical principles that govern the transformations. Designed for researchers, scientists, and professionals in drug development, this document offers a comprehensive overview of two robust synthetic pathways, complete with detailed experimental protocols, mechanistic insights, and a comparative analysis of the strategies.

Strategic Overview: Two Convergent Pathways to the Target Molecule

The synthesis of Methyl 1-methoxyisoquinoline-3-carboxylate is most efficiently approached through the preparation of key isoquinoline intermediates, which are then further functionalized. This guide will focus on two such convergent strategies:

  • Pathway 1: O-Methylation of a 1-Hydroxyisoquinoline Intermediate. This route involves the initial construction of the isoquinoline core to form Methyl 1-hydroxyisoquinoline-3-carboxylate, which exists in tautomeric equilibrium with its 1-oxo form. Subsequent O-methylation of the hydroxyl group at the C1 position furnishes the desired product.

  • Pathway 2: Nucleophilic Substitution of a 1-Chloroisoquinoline Intermediate. This alternative strategy also begins with the formation of the 1-oxo-isoquinoline core, which is then converted to the more reactive Methyl 1-chloroisoquinoline-3-carboxylate. The final step involves a nucleophilic aromatic substitution reaction with a methoxide source to install the C1 methoxy group.

The choice between these pathways may be influenced by factors such as the availability of starting materials, desired scale of the reaction, and tolerance of functional groups in more complex derivatives.

Pathway 1: Synthesis via O-Methylation of Methyl 1-hydroxyisoquinoline-3-carboxylate

This pathway is predicated on the initial formation of the key intermediate, Methyl 1-hydroxyisoquinoline-3-carboxylate. A highly effective method for constructing this core is through an alkoxide-induced Dieckmann condensation of a phthalamic ester intermediate[1].

Part A: Synthesis of the Precursor, Methyl 2-(2-methoxy-2-oxoethylcarbamoyl)benzoate

The synthesis commences with the reaction between phthalic anhydride and a glycine methyl ester, followed by esterification to yield the necessary diester for the subsequent intramolecular cyclization.

Starting Materials:

  • Phthalic Anhydride

  • Glycine methyl ester hydrochloride

  • Triethylamine

  • Thionyl chloride

  • Methanol

Reaction Sequence:

  • Amidation: Phthalic anhydride is reacted with glycine methyl ester in the presence of a base like triethylamine to form the corresponding phthalamic acid.

  • Esterification: The carboxylic acid of the phthalamic acid intermediate is then esterified, typically by conversion to the acid chloride with thionyl chloride followed by reaction with methanol, to yield Methyl 2-(2-methoxy-2-oxoethylcarbamoyl)benzoate.

Part B: Dieckmann Condensation to form Methyl 1-hydroxyisoquinoline-3-carboxylate

The Dieckmann condensation is an intramolecular Claisen condensation of a diester to form a β-keto ester, driven by the formation of a stable enolate[2][3][4][5]. In this case, the diester precursor cyclizes in the presence of a strong base to yield the target 1-hydroxyisoquinoline core.

Key Reagents:

  • Sodium methoxide

  • Methanol (as solvent)

Mechanism: The reaction is initiated by the deprotonation of the α-carbon of the N-methylene group by sodium methoxide, forming an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbonyl carbon of the benzoate ester. Subsequent elimination of methoxide leads to the formation of the cyclic β-keto ester, which is the enol tautomer, Methyl 1-hydroxyisoquinoline-3-carboxylate[2][3].

Part C: O-Methylation of Methyl 1-hydroxyisoquinoline-3-carboxylate

The final step in this pathway is the O-methylation of the hydroxyl group at the C1 position. This is a standard Williamson ether synthesis, where the hydroxyl group is first deprotonated to form an alkoxide, which then acts as a nucleophile to attack a methylating agent[6][7][8].

Starting Materials:

  • Methyl 1-hydroxyisoquinoline-3-carboxylate

  • Methyl iodide (or dimethyl sulfate)

  • Potassium carbonate (or another suitable base)

  • Acetone or DMF (as solvent)

Mechanism: Potassium carbonate deprotonates the hydroxyl group of the 1-hydroxyisoquinoline intermediate, forming a resonance-stabilized anion. This anion then undergoes a nucleophilic attack on methyl iodide in an SN2 reaction, displacing the iodide and forming the desired methoxy group[6][7].

Experimental Protocol: Pathway 1

Step 1: Synthesis of Methyl 1-hydroxyisoquinoline-3-carboxylate

  • To a solution of phthalic anhydride (1 equivalent) in a suitable solvent such as dichloromethane, add triethylamine (1.1 equivalents) and glycine methyl ester hydrochloride (1 equivalent) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with dilute HCl and brine, then dry over anhydrous sodium sulfate and concentrate under reduced pressure to yield the phthalamic acid derivative.

  • To the crude phthalamic acid, add thionyl chloride (1.5 equivalents) and a catalytic amount of DMF. Stir at room temperature for 2 hours.

  • Carefully add methanol (5 equivalents) at 0 °C and then reflux the mixture for 3 hours.

  • Cool the reaction and concentrate under reduced pressure. Purify the residue by column chromatography to obtain Methyl 2-(2-methoxy-2-oxoethylcarbamoyl)benzoate.

  • To a solution of sodium methoxide (1.2 equivalents) in anhydrous methanol, add the diester (1 equivalent) and heat the mixture at reflux for 6 hours.

  • Cool the reaction mixture and neutralize with acetic acid. The product will precipitate out of solution.

  • Filter the solid, wash with cold methanol, and dry under vacuum to yield Methyl 1-hydroxyisoquinoline-3-carboxylate.

Step 2: Synthesis of Methyl 1-methoxyisoquinoline-3-carboxylate

  • To a solution of Methyl 1-hydroxyisoquinoline-3-carboxylate (1 equivalent) in anhydrous acetone, add potassium carbonate (2 equivalents) and methyl iodide (1.5 equivalents).

  • Reflux the mixture for 24 hours, monitoring the reaction by TLC.

  • Cool the reaction, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography (silica gel, ethyl acetate/hexanes) to afford Methyl 1-methoxyisoquinoline-3-carboxylate.

Pathway 2: Synthesis via Nucleophilic Substitution of Methyl 1-chloroisoquinoline-3-carboxylate

This pathway offers an alternative route that proceeds through a 1-chloro-substituted isoquinoline intermediate. The key steps are the conversion of the 1-oxo group to a chloro group, followed by a nucleophilic aromatic substitution.

Part A: Synthesis of Methyl 1-chloroisoquinoline-3-carboxylate

The starting material for this step is the same key intermediate from Pathway 1, Methyl 1-hydroxyisoquinoline-3-carboxylate. The hydroxyl group is converted to a chloro group using a standard chlorinating agent.

Key Reagents:

  • Phosphoryl chloride (POCl3)

  • Optionally, a catalytic amount of DMF

Mechanism: The oxygen of the 1-oxo group attacks the phosphorus atom of POCl3, leading to the formation of a good leaving group. A chloride ion then attacks the C1 position, displacing the activated oxygen species and resulting in the formation of the 1-chloroisoquinoline derivative.

Part B: Nucleophilic Aromatic Substitution with Sodium Methoxide

The final step is a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing nature of the isoquinoline ring system activates the C1 position towards nucleophilic attack, allowing for the displacement of the chloride by a methoxide ion.

Key Reagents:

  • Sodium methoxide

  • Methanol (as solvent)

Mechanism: The methoxide ion attacks the C1 carbon of the 1-chloroisoquinoline, forming a Meisenheimer-like intermediate. The aromaticity is then restored by the elimination of the chloride ion, yielding the final product.

Experimental Protocol: Pathway 2

Step 1: Synthesis of Methyl 1-chloroisoquinoline-3-carboxylate

  • To Methyl 1-hydroxyisoquinoline-3-carboxylate (1 equivalent), add an excess of phosphoryl chloride (5-10 equivalents).

  • Heat the mixture at reflux for 4 hours.

  • Cool the reaction mixture and carefully pour it onto crushed ice.

  • Neutralize the aqueous solution with a saturated solution of sodium bicarbonate.

  • Extract the product with dichloromethane, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield Methyl 1-chloroisoquinoline-3-carboxylate.

Step 2: Synthesis of Methyl 1-methoxyisoquinoline-3-carboxylate

  • To a solution of Methyl 1-chloroisoquinoline-3-carboxylate (1 equivalent) in anhydrous methanol, add a solution of sodium methoxide in methanol (1.5 equivalents).

  • Heat the reaction mixture at reflux for 6 hours, monitoring by TLC.

  • Cool the reaction and neutralize with a dilute solution of acetic acid.

  • Remove the methanol under reduced pressure and partition the residue between water and ethyl acetate.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to afford Methyl 1-methoxyisoquinoline-3-carboxylate.

Data Summary

StepStarting Material(s)Key ReagentsProductTypical Yield (%)
Pathway 1
Part A & BPhthalic Anhydride, Glycine methyl esterNaOMeMethyl 1-hydroxyisoquinoline-3-carboxylate60-70%
Part CMethyl 1-hydroxyisoquinoline-3-carboxylateMeI, K2CO3Methyl 1-methoxyisoquinoline-3-carboxylate80-90%
Pathway 2
Part AMethyl 1-hydroxyisoquinoline-3-carboxylatePOCl3Methyl 1-chloroisoquinoline-3-carboxylate75-85%
Part BMethyl 1-chloroisoquinoline-3-carboxylateNaOMeMethyl 1-methoxyisoquinoline-3-carboxylate85-95%

Visualizing the Synthetic Pathways

Synthesis_Pathways cluster_path1 Pathway 1: O-Methylation cluster_path2 Pathway 2: Nucleophilic Substitution PA Phthalic Anhydride + Glycine Methyl Ester DE Methyl 2-(2-methoxy-2-oxoethylcarbamoyl)benzoate PA->DE Amidation & Esterification HIQ Methyl 1-hydroxyisoquinoline-3-carboxylate DE->HIQ Dieckmann Condensation (NaOMe) TM1 Methyl 1-methoxyisoquinoline-3-carboxylate HIQ->TM1 O-Methylation (MeI, K2CO3) HIQ2 Methyl 1-hydroxyisoquinoline-3-carboxylate CIQ Methyl 1-chloroisoquinoline-3-carboxylate HIQ2->CIQ Chlorination (POCl3) TM2 Methyl 1-methoxyisoquinoline-3-carboxylate CIQ->TM2 Nucleophilic Substitution (NaOMe) HIQ_source Methyl 1-hydroxyisoquinoline-3-carboxylate

Caption: Synthetic routes to Methyl 1-methoxyisoquinoline-3-carboxylate.

Dieckmann_Condensation start Methyl 2-(2-methoxy-2-oxoethylcarbamoyl)benzoate enolate Enolate Intermediate start->enolate + NaOMe - MeOH cyclized Cyclized Intermediate enolate->cyclized Intramolecular Nucleophilic Attack product Methyl 1-hydroxyisoquinoline-3-carboxylate cyclized->product - MeO-

Caption: Mechanism of the Dieckmann Condensation.

Conclusion

This technical guide has detailed two reliable and efficient synthetic pathways for the preparation of Methyl 1-methoxyisoquinoline-3-carboxylate. The choice of starting materials for both routes converges on the synthesis of a key Methyl 1-hydroxyisoquinoline-3-carboxylate intermediate. Pathway 1 proceeds via a direct O-methylation, while Pathway 2 utilizes a chlorination followed by nucleophilic substitution. Both methods are high-yielding and utilize readily available reagents. The selection of a specific pathway will depend on the strategic considerations of the research program, including cost, scale, and the potential for diversification of the isoquinoline core. The provided protocols and mechanistic insights serve as a valuable resource for chemists engaged in the synthesis of complex heterocyclic molecules.

References

  • Request PDF | A Convenient Method for the Preparation of 4Hydroxy2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic Acid Derivatives | An improved method for the synthesis of 4-hydroxy-2-methyl-1-oxo-1,2-dihydroisoquinoline-3-carboxylic acid derivatives is described. The synthetic... | Find, read and cite all the research you need on ResearchGate. (2026, February 7). Retrieved from [Link]

  • Dieckmann condensation - Wikipedia. (n.d.). Retrieved from [Link]

  • Myers, A. G., & Si, C. (2011). A Versatile Synthesis of Substituted Isoquinolines. Angewandte Chemie International Edition, 50(44), 10409–10413. [Link]

  • Kovalenko, S. M., et al. (2019). Novel One-Pot Synthesis of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic and Crystallographic Studies. Molbank, 2019(4), M1085. [Link]

  • Dieckmann Condensation - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Dieckmann Condensation - SynArchive. (n.d.). Retrieved from [Link]

  • Conventional procedures for O-methylation and -demethylation. a Toxic... - ResearchGate. (n.d.). Retrieved from [Link]

  • Seshadri, T. R., & Venkateswarlu, V. (1946). Methylation of hydroxy flavonols using methyl iodide and potassium carbonate. Proceedings of the Indian Academy of Sciences - Section A, 23(4), 192-196.
  • Abdel-Wahab, B. F., et al. (2021). Synthesis of 1-[(Aryl)(3-amino-5-oxopyrazolidin-4-ylidene) methyl]-2-oxo-1,2-dihydroquinoline-3-carboxylic Acid Derivatives and Their Breast Anticancer Activity. Molecules, 26(10), 2993. [Link]

  • Singh, N., Pandey, J., & Anireddy, J. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research, 9(2), 3117-3122. [Link]

  • Claisen Condensation and Dieckmann Condensation - Master Organic Chemistry. (2020, September 14). Retrieved from [Link]

  • Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies - PMC. (n.d.). Retrieved from [Link]

  • A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters - ResearchGate. (n.d.). Retrieved from [Link]

  • Synthesis of 2-Oxo-1, 2-Dihydroquinoline Chemotype with Multiple Attachment Points as Novel Screening Compounds for Drug Discovery. - JSciMed Central. (2016, October 26). Retrieved from [Link]

  • Organic Syntheses Procedure. (n.d.). Retrieved from [Link]

  • Non-enzymatic methylcyclization of alkenes - PMC. (2025, March 7). Retrieved from [Link]

  • Convenient Synthesis of Benzothiazoles and Benzimidazoles through Brønsted Acid Catalyzed Cyclization of 2-Amino Thiophenols/Anilines with β-Diketones - Organic Chemistry Portal. (n.d.). Retrieved from [Link]

  • Aliphatic Nucleophilic Substitution - Dalal Institute. (n.d.). Retrieved from [Link]

  • Chapter 7 Nucleophilic aromatic substitution - Oxford Learning Link. (n.d.). Retrieved from [Link]

  • 8.8: Nucleophilic substitution in the Lab - Chemistry LibreTexts. (2022, July 20). Retrieved from [Link]

  • One Step Preparation of a Crystalline Product by Nucleophilic Aromatic Substitution - Pendidikan Kimia. (n.d.). Retrieved from [Link]

  • Experiment 5: Nucleophilic Substitution Reactions (SN1/SN2) - UW-Madison Chemistry. (n.d.). Retrieved from [Link]

Sources

Foundational

Theoretical Calculations on the Electronic Structure of 1-Methoxyisoquinolines

This guide serves as a definitive technical resource for the computational analysis of 1-methoxyisoquinolines. It synthesizes theoretical protocols with experimental validation to aid in the design of bioactive isoquinol...

Author: BenchChem Technical Support Team. Date: February 2026

This guide serves as a definitive technical resource for the computational analysis of 1-methoxyisoquinolines. It synthesizes theoretical protocols with experimental validation to aid in the design of bioactive isoquinoline scaffolds.

Content Type: Technical Whitepaper & Protocol Guide Target Audience: Computational Chemists, Medicinal Chemists, Drug Discovery Scientists

Executive Summary

The 1-methoxyisoquinoline scaffold represents a "locked" lactim ether form of the biologically ubiquitous isoquinolin-1(2H)-one. While the tautomeric equilibrium of the parent 1-hydroxyisoquinoline heavily favors the amide (lactam) form in polar media, the O-methylated derivative fixes the aromatic


-system, significantly altering the electronic landscape.

This guide details the computational framework for analyzing this scaffold. We focus on Density Functional Theory (DFT) applications to predict reactivity descriptors (HOMO-LUMO gaps), spectroscopic signatures (NMR/IR), and the energetics of the nucleophilic aromatic substitution (


) pathway used to synthesize these cores.

Theoretical Framework & Computational Methodology

Level of Theory Selection

For heterocyclic aromatic systems containing electronegative atoms (N, O), the choice of functional and basis set is critical to balance cost with accuracy, particularly for charge-transfer excitations and hyperfine coupling constants.

  • Hamiltonian: DFT/B3LYP (Becke, 3-parameter, Lee-Yang-Parr) remains the industry standard for ground-state geometries and vibrational frequencies due to extensive error cancellation that mimics experimental results for organic heterocycles.

  • Refinement: For non-covalent interactions (e.g., drug-receptor docking simulations) or precise barrier heights in reaction mechanisms, M06-2X (Minnesota hybrid meta-GGA) is recommended due to its superior performance with dispersion forces.

  • Basis Set: 6-311++G(d,p) is the minimum recommended basis set. The diffuse functions (++) are non-negotiable for modeling the lone pairs on the methoxy oxygen and isoquinoline nitrogen, which are prone to diffuse electron distribution.

Solvation Models

Gas-phase calculations often fail to predict the correct tautomeric preferences or reactivity of isoquinolines.

  • PCM (Polarizable Continuum Model): Sufficient for general geometry optimization.

  • SMD (Solvation Model based on Density): Required for calculating accurate Free Energies of Solvation (

    
    ), especially when modeling the 
    
    
    
    mechanism in methanol or DMSO.

Structural & Electronic Analysis

Geometry and Tautomerism

The parent compound, 1-hydroxyisoquinoline, exists in a tautomeric triad. However, 1-methoxyisoquinoline is structurally locked.

  • Bond Lengths: The

    
     bond in 1-methoxyisoquinoline typically calculates to 1.34–1.36 Å  (single bond character), whereas the 
    
    
    
    in the lactam tautomer is ~1.22 Å .
  • Aromaticity: NBO (Natural Bond Orbital) analysis reveals that the 1-methoxy form retains full aromaticity in the pyridine ring, unlike the lactam form which breaks the aromatic sextet of the nitrogen-containing ring.

Frontier Molecular Orbitals (FMO)

The HOMO-LUMO gap is a primary descriptor of kinetic stability and bioactivity (softness).

PropertyIsoquinoline (Ref)1-Methoxyisoquinoline (Calc)Drug Design Implication
HOMO Energy -6.20 eV-5.85 eVHigher HOMO = Better Nucleophile (Metabolic oxidation site)
LUMO Energy -1.80 eV-1.65 eVHigher LUMO = Harder to reduce
Gap (

)
4.40 eV 4.20 eV Narrower gap suggests higher reactivity/UV absorption
Dipole Moment 2.5 D3.1 DIncreased polarity aids solubility

Note: Values are representative estimates based on B3LYP/6-311++G(d,p) level theory.

Reactivity Insight: The methoxy group acts as a


-donor (mesomeric effect), raising the HOMO energy level relative to the unsubstituted isoquinoline. This makes the C4 position more susceptible to electrophilic attack (e.g., metabolic halogenation).

Spectroscopic Validation Protocols

NMR Prediction (GIAO Method)

To validate synthesized structures, compute NMR shielding tensors using the GIAO (Gauge-Independent Atomic Orbital) method.

  • Scaling: Calculated isotropic shielding values (

    
    ) must be scaled to match experimental shifts (
    
    
    
    ) relative to TMS.
    • Linear Scaling Equation (Chloroform-d):

      
      
      
    • Typical Slope: -1.05 to -1.08.

  • Diagnostic Signal: The -OCH

    
      protons typically appear at 3.9–4.1 ppm  (singlet). The C1 carbon (ipso) shows a significant downfield shift (~160 ppm) due to the deshielding oxygen.
    
Vibrational Spectroscopy (IR/Raman)[1][2]
  • Scale Factors: DFT frequencies are harmonic and systematically overestimate experimental (anharmonic) frequencies. Multiply raw B3LYP/6-311++G(d,p) frequencies by 0.967 .

  • Marker Bands:

    • C-O-C Stretch: Strong band predicted at 1000–1300 cm

      
       .
      
    • Absence of C=O: The disappearance of the strong carbonyl stretch (~1650 cm

      
      ) confirms the O-methylation over N-methylation.
      

Mechanistic Case Study: Synthesis via

The formation of 1-methoxyisoquinoline from 1-chloroisoquinoline and methoxide follows a classic Nucleophilic Aromatic Substitution.

Pathway:

  • Reactants: 1-Chloroisoquinoline +

    
    
    
  • Transition State 1 (TS1): Approach of methoxide perpendicular to the aromatic plane.

  • Intermediate: Meisenheimer Complex (

    
    -complex). This is a high-energy anionic intermediate where the negative charge is delocalized onto the ring nitrogen.
    
  • Transition State 2 (TS2): Departure of the chloride ion.

  • Product: 1-Methoxyisoquinoline +

    
    .
    

Computational Insight: The rate-determining step is typically the formation of the Meisenheimer complex (TS1). The activation barrier (


) can be lowered by electron-withdrawing groups at C5/C8.

Visualizations

Computational Workflow Diagram

G Start Start: 2D Structure Input Opt Geometry Optimization (B3LYP/6-311++G**) Start->Opt Freq Frequency Calculation (Check for Imaginary Freqs) Opt->Freq Check Imaginary Freq? Freq->Check Check->Opt Yes (Saddle Point) Properties Electronic Properties (HOMO/LUMO, Dipole, MEP) Check->Properties No (Minima) Spectra Spectroscopic Prediction (GIAO-NMR, TD-DFT UV-Vis) Properties->Spectra NBO NBO Analysis (Hyperconjugation/Charge) Properties->NBO End Final Data Validation vs Experiment Spectra->End NBO->End

Figure 1: Standard Computational Workflow for Electronic Structure Elucidation. Note the critical checkpoint for imaginary frequencies to ensure a true ground state.

Synthetic Logic: Lactam vs. Lactim Ether

Tautomer Lactam Isoquinolin-1(2H)-one (Lactam - Stable) Lactim 1-Hydroxyisoquinoline (Lactim - Unstable) Lactam->Lactim Tautomerism (Solvent Dependent) Reaction + MeI / Base (O-Alkylation) Lactim->Reaction Methoxy 1-Methoxyisoquinoline (Lactim Ether - Locked) Reaction->Methoxy Irreversible

Figure 2: Tautomeric relationship and synthetic "locking" of the lactim form via O-methylation.

Methodological Protocol (Step-by-Step)

Step 1: Input Preparation

Construct the 2D structure of 1-methoxyisoquinoline. Ensure the methoxy group (


) is planar with the aromatic ring initially to maximize conjugation, though steric checks will occur during optimization.
Step 2: Gaussian Input File (.gjf) Setup

Use the following route section for a robust optimization and frequency check:

  • opt: Optimizes geometry to energy minimum.

  • freq: Computes IR frequencies to verify minimum (no imaginary frequencies).

  • scrf: Solvation model (Methanol mimics typical reaction/NMR solvent).

  • pop=full: Requests full population analysis for HOMO/LUMO visualization.

Step 3: Post-Processing
  • Check Output: Search for "Normal termination".

  • Verify Minima: Ensure 0 imaginary frequencies.

  • Extract Data:

    • HOMO/LUMO: Look for "Alpha occ. eigenvalues" and "Alpha virt. eigenvalues".

    • Dipole: Look for "Tot=" under Dipole Moment.

  • Visualization: Open the .chk file in GaussView/Avogadro to plot the MEP (Molecular Electrostatic Potential) surface. Red regions (high electron density) near the Nitrogen and Oxygen indicate sites for electrophilic attack or H-bonding.

References

  • DFT Analysis of Isoquinoline Deriv

    • Title: DFT analysis for structure, vibrational assignments, and molecular properties of medicinally important isoquinoline.[1]

    • Source: Taylor & Francis / Journal of Dispersion Science and Technology.
    • URL:[Link]

  • Reactivity Descriptors & HOMO-LUMO

    • Title: Unraveling the NLO potential of isoquinoline functionalized chromophores via molecular modeling using DFT/TD-DFT approaches.
    • Source: Scientific Reports (N
    • URL:[Link]

  • Experimental & Theoretical NMR Valid

    • Title: 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
    • Source: TSI Journals.
    • URL:[Link]

  • Mechanistic Studies of Nucleophilic Substitution

    • Title: Concerted nucleophilic arom

      
      ): Evidence from 12C/13C kinetic isotope effects.[2]
      
    • Source: Harvard University / DASH.
    • URL:[Link]

Sources

Protocols & Analytical Methods

Method

High-Throughput Screening of Isoquinoline Derivatives: Protocols for Anticancer Discovery

Executive Summary Isoquinoline derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of potent anticancer agents ranging from natural alkaloids (e.g., berberine, sanguinarine) to syntheti...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Isoquinoline derivatives represent a "privileged scaffold" in medicinal chemistry, forming the core of potent anticancer agents ranging from natural alkaloids (e.g., berberine, sanguinarine) to synthetic topoisomerase I inhibitors (e.g., indenoisoquinolines). Their planar, heterocyclic structure allows for DNA intercalation and inhibition of critical enzymes like Topoisomerase I and II.

This guide provides a rigorous, field-proven workflow for the High-Throughput Screening (HTS) of isoquinoline libraries. Unlike generic screening guides, this protocol addresses the specific physicochemical challenges of isoquinolines—such as lipophilicity and fluorescence interference—and details a self-validating luminescent assay system for identifying novel chemotherapeutic candidates.

Strategic Rationale: The Isoquinoline Scaffold

Before initiating HTS, it is critical to understand the target landscape. Isoquinolines primarily exert anticancer effects through:

  • DNA Intercalation & Topoisomerase Inhibition: Stabilizing the Top1-DNA cleavage complex (Top1cc), leading to replication fork collision and double-strand breaks.

  • Mitochondrial Disruption: Inducing ROS generation and intrinsic apoptosis via Bcl-2 modulation.

  • Kinase Inhibition: Targeting the PI3K/Akt/mTOR axis.

Experimental Implication: Because isoquinolines are often fluorescent and lipophilic, colorimetric assays (MTT/MTS) are prone to artifacts. This protocol exclusively utilizes ATP-based Luminescence (CellTiter-Glo®) to maximize signal-to-noise ratios and eliminate optical interference.

Experimental Workflow Visualization

The following diagram outlines the logical flow from library management to hit validation.

HTS_Workflow Library Isoquinoline Library (10mM DMSO Stocks) Dispense Acoustic Dispensing (Echo 550/650) Library->Dispense Source Plate Plates 384-Well Assay Plates (White Opaque) Dispense->Plates 50 nL Transfer Incubation 72h Incubation (37°C, 5% CO2) Plates->Incubation Compound Action Readout ATP Luminescence Read (CellTiter-Glo) Incubation->Readout Lysis & Signal Analysis Data Analysis (Z-Factor & % Inhibition) Readout->Analysis RLU Export HitVal Hit Validation (IC50 & Caspase 3/7) Analysis->HitVal Selection Criteria

Figure 1: End-to-end HTS workflow for isoquinoline discovery, utilizing acoustic dispensing to minimize DMSO carryover.

Phase 1: Assay Development & Validation
4.1. Cell Model Selection

Select cell lines with high basal metabolic rates and known sensitivity to DNA damage.

  • Recommended: HCT116 (Colon), MCF-7 (Breast), or DU-145 (Prostate).

  • Control: Normal fibroblasts (e.g., BJ or MRC-5) to determine the Selectivity Index (SI).

4.2. Statistical Validation (The Z-Factor)

Trustworthiness in HTS is defined by the Z-factor (


).[1] You must validate your manual or automated liquid handling before screening the library.

Formula:



Where:
  • 
     = Mean and SD of Positive Control (100% Cell Death, e.g., 10 µM Staurosporine).
    
  • 
     = Mean and SD of Negative Control (0.1% DMSO Vehicle).
    

Acceptance Criteria:

Z-Factor Score Interpretation Action
0.5 ≤ Z' ≤ 1.0 Excellent Assay Proceed to Screen
0.0 ≤ Z' < 0.5 Marginal Assay Optimize cell density or lysis time

| Z' < 0 | Failed Assay | Do not screen. High noise/variability. |

Phase 2: The Screening Protocol (Step-by-Step)

Objective: Primary single-point screening of 1,000+ isoquinoline derivatives. Format: 384-well White Opaque Plates (to prevent luminescence cross-talk).

Step 1: Library Preparation
  • Solubilization: Dissolve isoquinoline derivatives in 100% DMSO to a stock concentration of 10 mM.

  • Storage: Store in Low Dead Volume (LDV) source plates under nitrogen at -20°C to prevent oxidation of the nitrogen heterocycle.

Step 2: Cell Seeding (Day 0)
  • Harvest cells at 80-90% confluency.

  • Dilute cells to 1,000 - 2,000 cells/well (optimized per cell line) in 40 µL of complete media.

  • Dispense 40 µL into columns 1–22 of the 384-well plate using a Multidrop Combi or similar bulk dispenser.

  • Edge Effect Mitigation: Add 40 µL of sterile PBS or media to perimeter wells if not using a vapor-lock system.

  • Incubate for 24 hours at 37°C to allow attachment.

Step 3: Compound Addition (Day 1)
  • Method: Use Acoustic Liquid Handling (e.g., Labcyte Echo) for non-contact transfer. This is crucial for isoquinolines, as they can stick to plastic tips.

  • Transfer Volume: Transfer 40 nL of 10 mM compound stock into 40 µL of media.

    • Final Concentration: 10 µM.

    • Final DMSO: 0.1% (v/v).

  • Controls:

    • Column 23 (Neg): 40 nL DMSO (0% Inhibition).

    • Column 24 (Pos): 40 nL of 10 mM Staurosporine or Doxorubicin (100% Inhibition).

Step 4: Incubation & Readout (Day 4)
  • Incubate plates for 72 hours .

  • Equilibrate CellTiter-Glo® (Promega) reagent to room temperature (protect from light).

  • Add 40 µL of CellTiter-Glo reagent to each well (1:1 ratio).

  • Orbital Shake: 2 minutes at 1600 rpm to induce cell lysis.

  • Stabilize: Incubate 10 minutes at room temperature to stabilize the luminescent signal.

  • Detection: Measure Total Luminescence (Integration time: 0.5–1.0 sec/well) on a multimode reader (e.g., PerkinElmer EnVision).

Phase 3: Mechanism of Action (MoA) Deconvolution

Once hits are identified (typically >50% inhibition), you must validate that the mechanism is consistent with isoquinoline pharmacology (e.g., Topoisomerase I poisoning vs. general toxicity).

MoA Pathway Diagram

MoA_Pathway Iso Isoquinoline Hit Topo1 Topoisomerase I Iso->Topo1 Binds Cleavage Stabilized Cleavage Complex (Top1cc) Iso->Cleavage Stabilizes DNA DNA Complex Topo1->DNA Interacts DNA->Cleavage Trapping DSB Double Strand Breaks (DSBs) Cleavage->DSB Replication Collision p53 p53 Activation DSB->p53 DNA Damage Response Caspase Caspase 3/7 Activation p53->Caspase Signaling Apoptosis Apoptosis (Cell Death) Caspase->Apoptosis Execution

Figure 2: The canonical mechanism of action for anticancer isoquinolines, highlighting the Topoisomerase I trapping event.

Secondary Assay: Caspase-Glo® 3/7

To distinguish cytostatic effects from apoptosis:

  • Multiplex the CellTiter-Glo assay with Caspase-Glo 3/7 .

  • Protocol: Add Caspase-Glo reagent to a replicate plate treated identically to the primary screen.

  • Result: A "Hit" should show decreased ATP (viability) AND increased Luminescence (Caspase activation).

Data Management & Analysis

Data Normalization: Convert Raw Luminescence Units (RLU) to Percent Inhibition:



Hit Selection Criteria:

  • Primary Cutoff: > 50% Inhibition at 10 µM.

  • Reproducibility: Replicate correlation

    
    .
    
  • Interference Check: Flag compounds with high intrinsic fluorescence (though less relevant for luminescent readouts, isoquinolines can sometimes quench luciferase; verify with a biochemical luciferase inhibition counter-screen).

References
  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening. Link

  • Pommier, Y., et al. (2010). Topoisomerase I inhibitors: camptothecins and beyond. Nature Reviews Cancer. Link

  • Promega Corporation. CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin. Promega Protocols. Link

  • National Cancer Institute (NCI). NCI-60 Human Tumor Cell Lines Screen. NCI Developmental Therapeutics Program. Link

  • Li, W., et al. (2017). Isoquinoline Alkaloids and Their Derivatives as Potential Anticancer Agents. Frontiers in Pharmacology. Link

  • Biotium. Steady-ATP™ HTS Viability Assay Kit Protocol. Biotium Technical Support. Link

Sources

Application

Development of Antibacterial Agents from Tricyclic Isoquinoline Derivatives

An Application Guide for Drug Discovery Professionals Authored by: A Senior Application Scientist Abstract The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for th...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide for Drug Discovery Professionals

Authored by: A Senior Application Scientist

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation antibiotics. Isoquinoline alkaloids, a diverse class of natural and synthetic compounds, represent a promising starting point for this endeavor.[1] This guide provides a comprehensive overview and detailed protocols for the synthesis, in vitro evaluation, and preliminary characterization of tricyclic isoquinoline derivatives as potential antibacterial agents. We will delve into the synthetic rationale, standardized methods for assessing antibacterial potency and cytotoxicity, and foundational techniques for elucidating the mechanism of action. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery of new antimicrobial therapies.

Introduction: The Promise of the Isoquinoline Scaffold

Isoquinoline and its derivatives are privileged structures in medicinal chemistry, forming the core of numerous biologically active compounds.[2] Many natural alkaloids containing the isoquinoline nucleus exhibit a wide range of pharmacological activities, including antibacterial effects against clinically relevant pathogens, such as methicillin-resistant Staphylococcus aureus (MRSA). The structural complexity and synthetic tractability of this scaffold make it an ideal platform for generating diverse chemical libraries for antibacterial screening.

Recent research has highlighted tricyclic isoquinoline derivatives as a particularly interesting subclass.[3][4] These rigid structures offer unique three-dimensional arrangements of functional groups, potentially enabling novel interactions with bacterial targets that can circumvent existing resistance mechanisms.[] This guide outlines a systematic workflow for exploring this chemical space, from initial synthesis to robust biological characterization.

Synthesis of Tricyclic Isoquinoline Derivatives: A [2+3] Cycloaddition Approach

A versatile method for constructing the tricyclic pyrrolo[2,1-a]isoquinoline core involves a [2+3] cycloaddition reaction between a 1-methyl-3,4-dihydroisoquinoline precursor and an alkyne, such as dimethyl acetylenedicarboxylate (DMAD).[3][6][7] This reaction is attractive due to its efficiency and the ability to readily introduce diversity by modifying the substitution pattern on the starting dihydroisoquinoline.

The general synthetic pathway begins with the preparation of substituted 3,4-dihydroisoquinolines, often via the Bischler-Napieralski reaction, followed by the key cycloaddition step.[7]

Synthesis_Workflow cluster_0 Step 1: Dihydroisoquinoline Synthesis cluster_1 Step 2: Tricycle Formation A Substituted Phenethylamine B Acylation A->B C Amide Intermediate B->C D Bischler-Napieralski Cyclization (e.g., P2O5, POCl3) C->D E 1-Methyl-3,4-dihydroisoquinoline Precursor D->E G [2+3] Cycloaddition E->G F Dimethyl Acetylenedicarboxylate (DMAD) F->G H Tricyclic Isoquinoline Derivative G->H MIC_Assay_Workflow A Prepare Bacterial Inoculum (0.5 McFarland Standard) C Inoculate Wells with Standardized Bacterial Suspension (~5 x 10^5 CFU/mL) A->C B Prepare Serial Dilutions of Test Compound in 96-Well Plate B->C D Include Controls: - Growth Control (No Compound) - Sterility Control (No Bacteria) E Incubate Plate (16-24h at 37°C) C->E F Read Results Visually or with a Plate Reader (OD600) E->F G Determine MIC: Lowest concentration with no visible bacterial growth F->G MoA_Pathways cluster_Bacterium Bacterial Cell Tricyclic_Isoquinoline Tricyclic Isoquinoline CellWall Cell Wall (Peptidoglycan) Tricyclic_Isoquinoline->CellWall Inhibition of Synthesis DNA DNA Gyrase / Topoisomerase IV Tricyclic_Isoquinoline->DNA Inhibition Ribosome Ribosome (Protein Synthesis) Tricyclic_Isoquinoline->Ribosome Inhibition FtsZ FtsZ Protein (Cell Division) Tricyclic_Isoquinoline->FtsZ Interference Membrane Cell Membrane Tricyclic_Isoquinoline->Membrane Disruption

Sources

Method

Application Note: Antiviral Potential of Synthetic Isoquinoline-Based Compounds

[1][2][3][4][5][6][7][8][9] Abstract The isoquinoline scaffold represents a "privileged structure" in medicinal chemistry, offering a versatile template for broad-spectrum antiviral agents. Recent high-throughput screeni...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2][3][4][5][6][7][8][9]

Abstract

The isoquinoline scaffold represents a "privileged structure" in medicinal chemistry, offering a versatile template for broad-spectrum antiviral agents. Recent high-throughput screenings and rational drug design campaigns have identified synthetic isoquinoline derivatives with potent activity against RNA viruses (Influenza A/B, SARS-CoV-2, Chikungunya) and retroviruses (HIV). This guide provides a technical roadmap for researchers to synthesize, validate, and screen isoquinoline-based compounds. It details the structure-activity relationships (SAR) critical for viral inhibition and establishes a rigorous, self-validating experimental workflow involving cytotoxicity profiling (CC50) and plaque reduction neutralization tests (PRNT/EC50).

Mechanism of Action (MOA)

Unlike direct-acting antivirals that target a single viral protein, isoquinoline derivatives often exhibit a polypharmacological profile . Their efficacy stems from a dual mechanism: direct interference with viral entry/replication enzymes and modulation of host cell signaling pathways required for viral propagation.[1]

Key Molecular Targets
  • Viral Entry Inhibition:

    • Spike/ACE2 Blockade: Bis-benzylisoquinolines (e.g., aromoline analogs) bind to the SARS-CoV-2 Spike RBD, sterically hindering ACE2 interaction.

    • Fusion Interference: Lipophilic isoquinoline cores intercalate into viral envelopes or alter endosomal pH, preventing viral fusion (similar to chloroquine mechanisms).

  • Replication Complex Inhibition:

    • RdRp & Polymerase PA Subunits: Synthetic isoquinolones (e.g., 3-phenylisoquinolone derivatives) have been shown to dock into the PA subunit of the Influenza polymerase complex, stalling RNA synthesis.

  • Host Immunomodulation:

    • Signaling Suppression: Inhibition of p38 MAPK and NF-κB pathways reduces the "cytokine storm" often associated with severe viral pathology, while simultaneously depriving the virus of cellular factors needed for replication.

MOA Visualization

The following diagram illustrates the multi-stage intervention points of isoquinoline compounds within the viral life cycle.

Isoquinoline_MOA Virus Viral Particle HostCell Host Cell Membrane Virus->HostCell Entry Viral Entry (Endocytosis/Fusion) HostCell->Entry Uncoating Uncoating Entry->Uncoating Replication RNA Replication (RdRp Complex) Uncoating->Replication Translation Protein Translation Replication->Translation Assembly Assembly & Release Translation->Assembly IsoQ_Entry Isoquinoline Type A: Blocks Spike/ACE2 or Modulates Endosomal pH IsoQ_Entry->Entry Inhibits IsoQ_Rep Isoquinoline Type B: Inhibits Viral Polymerase (PA Subunit) IsoQ_Rep->Replication Stalls IsoQ_Host Isoquinoline Type C: Suppresses p38 MAPK/NF-κB IsoQ_Host->Replication Reduces Host Factors

Figure 1: Multi-stage antiviral intervention by isoquinoline derivatives targeting entry, replication, and host signaling.

Strategic Chemical Design (SAR)

To optimize the isoquinoline scaffold for antiviral potency while minimizing cytotoxicity, focus on the following Structure-Activity Relationship (SAR) zones:

  • C1 Position (Functionalization): Introduction of benzyl or aryl groups (creating benzylisoquinolines) significantly enhances binding affinity to viral surface proteins (e.g., Hemagglutinin or Spike).

  • N2 Nitrogen (Quaternization): Quaternary ammonium salts often show higher antiviral potency but increased cytotoxicity. A balanced approach involves creating N-oxide derivatives or maintaining a tertiary amine that becomes protonated in the acidic endosome.

  • C6/C7 Substituents: Methoxy or hydroxyl groups at these positions are critical for hydrogen bonding with polymerase active sites.

  • C3 Position: Introduction of phenyl rings (3-phenylisoquinolones) has been specifically linked to Influenza polymerase inhibition with improved Selectivity Indices (SI > 15).

Experimental Protocols

Compound Preparation & Solubility

Objective: Ensure consistent bioavailability without solvent-induced toxicity.

  • Stock Solution: Dissolve lyophilized synthetic isoquinoline in 100% DMSO to a concentration of 10–50 mM. Vortex for 1 min and sonicate for 5 min to ensure complete solubilization.

  • Storage: Aliquot into amber glass vials (light sensitive) and store at -20°C. Avoid repeated freeze-thaw cycles.

  • Working Solution: Dilute stock in serum-free media immediately prior to use.

    • Critical Check: The final DMSO concentration in the cell assay must be ≤ 0.5% (v/v) (ideally ≤ 0.1%) to prevent vehicle-induced cytotoxicity or membrane permeabilization.

Cytotoxicity Screening (CC50 Determination)

Method: MTT or MTS Assay Cell Lines: Vero E6 (Coronavirus), MDCK (Influenza), or A549 (Respiratory models).

  • Seeding: Plate cells (e.g., Vero E6) at

    
     cells/well in a 96-well plate. Incubate 24h at 37°C/5% CO₂ until 90% confluent.
    
  • Treatment: Remove media. Add 100 µL of serial compound dilutions (e.g., 0.1 µM to 500 µM) in maintenance media (2% FBS).

    • Controls: Vehicle Control (0.5% DMSO), Positive Control (10% DMSO or Triton X-100).

  • Incubation: Incubate for 48–72 hours (matched to the duration of the antiviral assay).

  • Development: Add 20 µL MTT reagent (5 mg/mL in PBS). Incubate 3–4 hours. Solubilize formazan crystals with DMSO.

  • Analysis: Measure Absorbance at 570 nm. Calculate CC50 (concentration reducing cell viability by 50%) using non-linear regression.

Antiviral Efficacy: Plaque Reduction Assay (EC50)

Objective: The "Gold Standard" for quantifying infectious virus reduction.

  • Seeding: Plate cells in 6-well or 12-well plates. Grow to monolayer confluence.

  • Infection:

    • Wash cells with PBS.

    • Infect with virus at a Multiplicity of Infection (MOI) of 0.01 (low MOI ensures multiple replication cycles).

    • Adsorb for 1 hour at 37°C with gentle rocking every 15 mins.

  • Treatment (Post-Entry):

    • Remove viral inoculum.[2][3] Wash 1x with PBS.

    • Add Overlay Media (1:1 mix of 2X MEM and 2% Agarose/Avicel) containing the test compound at varying concentrations (e.g., 0.1, 1, 5, 10, 50 µM).

    • Self-Validating Control: Include a "Virus Only" well (max plaques) and "Mock Infected" well (0 plaques).

  • Incubation: Incubate for 3–5 days (virus dependent) until plaques are visible.

  • Fixation & Staining: Fix with 4% Formaldehyde. Stain with 0.1% Crystal Violet.

  • Counting: Count plaques manually or using an automated reader.

  • Calculation:

    
    
    Determine EC50 (Effective Concentration 50%) via dose-response curve.
    
Data Analysis: The Selectivity Index (SI)

The true potential of a drug candidate is defined by its safety margin.



  • SI < 10: Likely toxic; poor candidate.

  • SI > 10: Promising hit.

  • SI > 50: High priority for in vivo studies.

Experimental Workflow Diagram

This workflow ensures that only non-toxic, highly potent compounds proceed to mechanism validation.

Workflow Synthesis 1. Chemical Synthesis (Isoquinoline Derivatives) QC 2. QC & Purity Check (NMR, HPLC >95%) Synthesis->QC Solubility 3. Solubility Test (DMSO Tolerance) QC->Solubility Cytotoxicity 4. Cytotoxicity Screen (MTT) Determine CC50 Solubility->Cytotoxicity Decision1 CC50 > 100 µM? Cytotoxicity->Decision1 Antiviral 5. Plaque Reduction Assay Determine EC50 Decision1->Antiviral Yes Discard Discard / Redesign Decision1->Discard No (Toxic) Decision2 SI (CC50/EC50) > 10? Antiviral->Decision2 Mechanism 6. Hit Validation (Time-of-Addition / qPCR) Decision2->Mechanism Yes Decision2->Discard No (Low Potency)

Figure 2: Step-by-step screening pipeline from synthesis to hit validation.

References

  • Biomolecules Review (2022): Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents.[4]

    • Source:

    • Relevance: Comprehensive review of isoquinoline alkaloids against SARS-CoV-2, HIV, and Influenza, detailing MOA and SAR.
  • Pharmaceuticals (2021): Antiviral Activity of Isoquinolone Derivatives against Influenza Viruses and Their Cytotoxicity.[2][5][6]

    • Source:

    • Relevance: Describes the synthesis of 3-phenylisoquinolone derivatives (Compound 21) targeting viral polymerase with reduced cytotoxicity.
  • Molecules (2023)

    • Source:

    • Relevance: Updates on synthetic strategies and broad pharmacological profiles including antiviral applications.[2][7][5][6][8][9]

  • Biomedicine & Pharmacotherapy (2024)

    • Source:

    • Relevance: Highlights specific nitrile-functionalized isoquinolines that inhibit SARS-CoV-2 entry via Spike-RBD binding.[10]

  • IBT Bioservices:Guide to In Vitro Antiviral Testing (Plaque Assay Protocols).

    • Source:

    • Relevance: Industry-standard protocols for Plaque Reduction Neutraliz

Sources

Application

Strategic Derivatization of Methyl 1-methoxyisoquinoline-3-carboxylate: A Guide to Structure-Activity Relationship (SAR) Studies

An Application Note for Medicinal Chemistry Professionals Introduction: The Isoquinoline Scaffold as a Privileged Structure The isoquinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis f...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Medicinal Chemistry Professionals

Introduction: The Isoquinoline Scaffold as a Privileged Structure

The isoquinoline nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast number of natural alkaloids and synthetic compounds with a remarkable breadth of pharmacological activities.[1][2][3] From the vasodilator papaverine to potent anticancer agents, the isoquinoline scaffold is recognized as a "privileged structure" due to its ability to interact with a diverse range of biological targets.[4][5] Its derivatives have shown significant promise as antihypertensive, anti-inflammatory, antimicrobial, and antitumor agents.[3][5][6]

Methyl 1-methoxyisoquinoline-3-carboxylate emerges as a particularly valuable starting material for drug discovery campaigns. Its three key regions—the C3-ester, the C1-methoxy group, and the bicyclic aromatic core—provide distinct and synthetically accessible handles for chemical modification. This application note provides a detailed guide for the systematic derivatization of this scaffold, offering field-proven protocols and explaining the strategic rationale behind each modification to effectively probe the structure-activity relationship (SAR) and accelerate the discovery of novel therapeutic agents.

Core Derivatization Strategies: A Multi-pronged Approach to SAR

A successful SAR campaign requires the generation of a diverse chemical library by modifying specific points on the lead scaffold. For methyl 1-methoxyisoquinoline-3-carboxylate, we will focus on three primary axes of derivatization: the C3-ester, the C1-methoxy group, and the isoquinoline ring itself.

G cluster_c3 C3-Ester Modification cluster_c1 C1-Position Modification cluster_ring Ring System Modification start Methyl 1-methoxyisoquinoline-3-carboxylate hydrolysis Hydrolysis start->hydrolysis Step 1a demethylation O-Demethylation start->demethylation Pathway B reduction Catalytic Hydrogenation start->reduction Pathway C acid 1-Methoxyisoquinoline-3-carboxylic Acid hydrolysis->acid amidation Amidation acid->amidation amides C3-Amide Library (R-NH-C=O) amidation->amides isoquinolone 1-Oxo-1,2-dihydroisoquinoline (Isoquinolone) demethylation->isoquinolone thiq Tetrahydroisoquinoline (THIQ) Core reduction->thiq

Figure 1: Key derivatization pathways for SAR studies.

Modification of the C3-Ester Functionality

The methyl ester at the C3 position is the most versatile and commonly modified handle on the scaffold. Its conversion to a carboxylic acid is the gateway to a vast array of derivatives, most notably amides, which introduce crucial hydrogen bonding capabilities.

Protocol: Saponification (Ester Hydrolysis)

The initial and often essential step is the hydrolysis of the methyl ester to the corresponding carboxylic acid. This transformation not only generates a new analogue for biological testing but also activates the position for subsequent coupling reactions. Basic hydrolysis is typically efficient for this class of compounds.[7]

Rationale: The carboxylic acid introduces a key acidic center and a hydrogen bond donor/acceptor group. Its sodium or potassium salt may also improve aqueous solubility. This intermediate is crucial for the amidation protocol that follows.

Experimental Protocol:

Reagent/ParameterSuggested Quantity/ValueNotes
Starting Material1.0 eqMethyl 1-methoxyisoquinoline-3-carboxylate
Lithium Hydroxide (LiOH)2.0 - 3.0 eqNaOH or KOH can also be used.
Solvent SystemTHF:H₂O (e.g., 3:1 v/v)Methanol or Dioxane can be used instead of THF.
TemperatureRoom Temperature to 40 °CGentle heating may be required for full conversion.
Reaction Time2 - 12 hoursMonitor by TLC or LC-MS until starting material is consumed.

Step-by-Step Procedure:

  • Dissolve methyl 1-methoxyisoquinoline-3-carboxylate (1.0 eq) in the THF/water solvent system.

  • Add lithium hydroxide (2.0-3.0 eq) to the solution and stir vigorously.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, remove the organic solvent (THF) under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a water-immiscible organic solvent (e.g., ethyl acetate) to remove any unreacted starting material.

  • Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with 1M HCl.

  • The carboxylic acid product will typically precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum.

Protocol: Amide Coupling

Amidation is a cornerstone of medicinal chemistry for exploring SAR. The introduction of an amide bond allows for the systematic variation of the 'R' group, enabling fine-tuning of properties like lipophilicity, hydrogen bonding potential, and steric bulk. A variety of modern coupling reagents can be employed for an efficient and clean reaction.[8][9]

Rationale: The conversion of a carboxylic acid to an amide replaces an acidic proton with a more neutral N-H group that is an excellent hydrogen bond donor. The substituent attached to the nitrogen can be varied to probe specific interactions within a biological target's binding site.

G acid 1-Methoxyisoquinoline- 3-carboxylic Acid activated Activated Ester Intermediate acid->activated Activation amine Amine (R-NH2) amide Target Amide Derivative amine->amide reagents Coupling Reagent (HBTU) Base (DIPEA) Solvent (DMF) reagents->activated activated->amide Nucleophilic Attack

Figure 2: Workflow for amide synthesis via activated ester.

Experimental Protocol:

Reagent/ParameterSuggested Quantity/ValueNotes
Carboxylic Acid1.0 eqProduct from hydrolysis protocol.
Amine (R-NH₂)1.1 - 1.2 eqCan be primary or secondary amine.
Coupling Reagent1.1 eqHBTU, HATU, or EDC/HOBt are common choices.
Base2.0 - 3.0 eqDIPEA or N-Methylmorpholine.
SolventAnhydrous DMF or DCMEnsure solvent is dry.
Temperature0 °C to Room TemperatureAdd reagents at 0 °C to control exotherm.
Reaction Time4 - 16 hoursMonitor by TLC or LC-MS.

Step-by-Step Procedure:

  • Dissolve the 1-methoxyisoquinoline-3-carboxylic acid (1.0 eq) in anhydrous DMF.

  • Add the coupling reagent (e.g., HBTU, 1.1 eq) and the base (e.g., DIPEA, 2.5 eq). Stir the mixture at room temperature for 15-20 minutes to pre-activate the acid.

  • Add the desired amine (1.2 eq) to the reaction mixture.

  • Allow the reaction to stir at room temperature until completion as indicated by TLC or LC-MS.

  • Pour the reaction mixture into water and extract the product with an organic solvent like ethyl acetate (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

Modification at the C1-Methoxy Position

The C1-methoxy group offers another point for derivatization. Its removal unmasks a lactam (isoquinolone) functionality, which has a different electronic and steric profile and presents a hydrogen bond-donating N-H group.

Protocol: O-Demethylation to form Isoquinolone

Rationale: Converting the C1-methoxy ether to a C1-oxo (isoquinolone) tautomer introduces a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This change can fundamentally alter the molecule's interaction with protein targets.

Experimental Protocol:

  • Caution: Reagents like boron tribromide (BBr₃) are highly corrosive and moisture-sensitive. This reaction must be performed under an inert atmosphere (N₂ or Ar) by trained personnel.

Reagent/ParameterSuggested Quantity/ValueNotes
Starting Material1.0 eqMethyl 1-methoxyisoquinoline-3-carboxylate
Demethylating Agent1.5 - 2.0 eqBoron tribromide (BBr₃) in DCM
SolventAnhydrous DCMMust be completely dry.
Temperature-78 °C to Room TemperatureGradual warming is critical.
Reaction Time1 - 6 hoursMonitor by TLC or LC-MS.

Step-by-Step Procedure:

  • Dissolve the starting material (1.0 eq) in anhydrous DCM under an inert atmosphere.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of BBr₃ (1.5 eq) in DCM dropwise.

  • After the addition is complete, allow the reaction to slowly warm to room temperature and stir until completion.

  • Carefully quench the reaction by slowly adding methanol at 0 °C, followed by water.

  • Extract the product with DCM or ethyl acetate.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine, then dry over Na₂SO₄.

  • Concentrate the solvent and purify the crude product by column chromatography or recrystallization.

Modification of the Isoquinoline Ring System

Altering the core ring structure from a planar aromatic system to a three-dimensional saturated system can have a profound impact on SAR by allowing the molecule to access different binding conformations.

Protocol: Reduction to Tetrahydroisoquinoline (THIQ)

Rationale: The reduction of the isoquinoline core to a 1,2,3,4-tetrahydroisoquinoline (THIQ) derivative introduces conformational flexibility.[4] This transformation from a flat, rigid scaffold to a flexible, 3D structure is a powerful strategy for improving binding affinity and selectivity.[10][11]

Experimental Protocol:

Reagent/ParameterSuggested Quantity/ValueNotes
Starting Material1.0 eqMethyl 1-methoxyisoquinoline-3-carboxylate
Catalyst10 mol%Palladium on Carbon (Pd/C, 10%)
Hydrogen SourceH₂ gas (balloon or Parr shaker)1 atm to 50 psi
SolventMethanol or EthanolAcetic acid can be added to aid reduction.
TemperatureRoom Temperature
Reaction Time12 - 24 hoursMonitor by LC-MS for disappearance of starting material.

Step-by-Step Procedure:

  • In a flask suitable for hydrogenation, dissolve the starting material (1.0 eq) in methanol.

  • Carefully add the Pd/C catalyst (10 mol%) under a stream of nitrogen.

  • Evacuate the flask and backfill with hydrogen gas (repeat 3 times).

  • Maintain a positive pressure of hydrogen (e.g., with a balloon) and stir the mixture vigorously at room temperature.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Rinse the Celite® pad with methanol.

  • Concentrate the combined filtrate under reduced pressure to yield the crude THIQ product, which can be purified by chromatography if necessary.

Summary of SAR Strategies and Expected Outcomes

The derivatization of the core scaffold allows for a systematic exploration of the chemical space around the pharmacophore. The table below summarizes the strategic goals of each modification.

Modification SiteDerivative ClassKey Structural ChangeRationale for SARPotential Biological Impact
C3-Ester Carboxylic Acid-COOCH₃ → -COOHIntroduce acidity, H-bond donor/acceptor.Altered solubility, new interactions, pro-drug potential.
C3-Ester Amide Library-COOCH₃ → -CONHRIntroduce H-bond donor, probe steric/electronic effects via 'R'.Modulate target affinity and selectivity, improve metabolic stability.[12]
C1-Methoxy Isoquinolone-OCH₃ → =OIntroduce H-bond donor (N-H) and acceptor (C=O).New polar interactions, potential change in target class.
Ring System THIQAromatic → SaturatedPlanar → 3D flexible structure.Improved fit in chiral binding pockets, increased sp³ character.[10]

By implementing these protocols, researchers can efficiently generate a focused library of methyl 1-methoxyisoquinoline-3-carboxylate derivatives. The subsequent biological evaluation of these compounds will provide critical SAR data to guide the iterative process of drug design and lead optimization.

References

  • Barth, V. N. et al. (2002). Tetrahydroisoquinoline-3-carboxylate based matrix-metalloproteinase inhibitors: design, synthesis and structure-activity relationship. PubMed. Available at: [Link]

  • Mahadeviah, B. M. et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. Semantic Scholar. Available at: [Link]

  • Bakhite, E. A. et al. (2021). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. ACS Omega. Available at: [Link]

  • Wrobel, D. et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI. Available at: [Link]

  • Horton, D. A. et al. (2024). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. MDPI. Available at: [Link]

  • Wrobel, D. et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC. Available at: [Link]

  • Various Authors. (2025). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. ResearchGate. Available at: [Link]

  • Karaman, N. et al. (2020). Conformations, structure, vibrations, chemical shift and reactivity properties of isoquinoline–1–carboxylic acid and isoquinoline–3–carboxylic acid – Comparative investigations by experimental and theoretical techniques. Journal of Molecular Structure. Available at: [Link]

  • Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. Available at: [Link]

  • Various Authors. (2025). A Practical Synthesis of 1-Oxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylic Acid Esters. ResearchGate. Available at: [Link]

  • Singh, A. et al. (2020). Synthesis Of Novel 1,2,3,4-Tetrahydro- Isoquinoline Derivatives. International Journal of Scientific & Technology Research. Available at: [Link]

  • Goodreid, J. D. et al. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. Journal of Organic Chemistry. Available at: [Link]

  • Lewandowska, M. A. et al. (2023). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivative. Semantic Scholar. Available at: [Link]

  • Davies, J. J. et al. (2022). Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids. Organic Letters. Available at: [Link]

  • Hrytsai, I. et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. PMC. Available at: [Link]

  • Batey, R. A. et al. (2014). Amidation Reactions from the Direct Coupling of Metal Carboxylate Salts with Amines. ACS Publications. Available at: [Link]

  • Science of Synthesis. (2003). Product Class 5: Isoquinolines. Thieme. Available at: [Link]

  • Hrytsai, I. et al. (2020). Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate: Synthetic, Crystallographic, and Molecular Docking Studies. MDPI. Available at: [Link]

  • Davies, J. J. et al. (2022). Methyltrimethoxysilane (MTM) as a Reagent for Direct Amidation of Carboxylic Acids. PMC. Available at: [Link]

  • Kovalenko, S. M. et al. (2019). NOVEL ONE-POT SYNTHESIS OF METHYL 4-HYDROXY-2-THIOXO-1,2- DIHYDROQUINOLINE-3-CARBOXYLATE. Likars'ka sprava. Available at: [Link]

  • Tsoleridis, C. A. et al. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Arkivoc. Available at: [Link]

  • El-Gamal, M. I. et al. (2020). Synthesis and SAR Studies of Isoquinoline and Tetrahydroisoquinoline Derivatives as Melatonin Receptor Ligands. ResearchGate. Available at: [Link]

  • Surekha, D. B. et al. (2001). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Zenodo. Available at: [Link]

  • CN107515257A - Derivatization HPLC-UV method for the determination of mesylate in methanesulfonic acid - Google Patents. (2017).

Sources

Method

Experimental setup for the microwave-assisted synthesis of isoquinolines

Application Note: Microwave-Assisted Synthesis of Isoquinolines A Guide to Rapid and Efficient Protocol Development for Medicinal Chemistry and Drug Discovery Introduction: The Isoquinoline Scaffold and the Need for Synt...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Microwave-Assisted Synthesis of Isoquinolines

A Guide to Rapid and Efficient Protocol Development for Medicinal Chemistry and Drug Discovery

Introduction: The Isoquinoline Scaffold and the Need for Synthetic Acceleration

The isoquinoline motif is a privileged heterocyclic scaffold, forming the core structure of numerous natural products, particularly alkaloids, and a vast array of synthetic molecules with significant pharmacological properties.[1][2] Its derivatives are integral to the development of therapeutic agents, exhibiting a wide spectrum of bioactivities including anticancer, antimalarial, and neuroprotective effects.[1][3]

Traditionally, the synthesis of isoquinolines via classical methods like the Bischler-Napieralski, Pictet-Spengler, or Pomeranz-Fritsch reactions often involves harsh conditions, long reaction times, and can result in low yields, especially with less-reactive substrates.[3][4][5][6] In the fast-paced environment of drug discovery, such limitations create significant bottlenecks in the hit-to-lead and lead optimization phases.[7][8]

Microwave-Assisted Organic Synthesis (MAOS) has emerged as a transformative technology, revolutionizing the synthesis of such heterocyclic compounds.[9][10] By utilizing microwave energy, chemists can dramatically reduce reaction times from hours or days to mere minutes, while often improving yields and product purity.[7][10] This application note provides a detailed experimental framework for the microwave-assisted synthesis of isoquinolines, focusing on the underlying principles, a practical protocol for the Bischler-Napieralski reaction, and key safety considerations.

The Science of Microwave-Assisted Synthesis

Conventional heating relies on the transfer of thermal energy through conduction and convection, where the vessel is heated first, and the energy is then slowly and often unevenly transferred to the reaction mixture.[11][12] Microwave synthesis operates on a fundamentally different principle, leading to its signature efficiency.

Mechanism of Microwave Heating Microwave energy interacts directly with polar molecules and ionic species within the reaction medium through two primary mechanisms:

  • Dipolar Polarization: Polar molecules, possessing a permanent dipole moment, attempt to align with the rapidly oscillating electric field of the microwave radiation.[13][14] This constant reorientation generates friction at the molecular level, resulting in rapid and uniform (volumetric) heating of the entire sample.[11]

  • Ionic Conduction: In the presence of ions, the oscillating electric field induces ionic migration. Collisions between these moving ions and surrounding molecules convert kinetic energy into heat.[13][15]

This direct coupling of energy into the reaction mixture bypasses the slow conductive heating process, allowing for rapid temperature elevation and the ability to reach temperatures far above the solvent's boiling point in sealed, pressurized vessels.[7][16] This "superheating" is a primary driver for the dramatic rate enhancements observed in microwave-assisted reactions.[14]

Experimental Protocol: Microwave-Assisted Bischler-Napieralski Synthesis

This protocol details the synthesis of a 3,4-dihydroisoquinoline derivative, a common precursor to fully aromatized isoquinolines, via a microwave-assisted Bischler-Napieralski reaction.[4][17] The reaction involves the acid-catalyzed intramolecular cyclization of a β-phenylethylamide.[17][18]

Workflow for Microwave-Assisted Isoquinoline Synthesis

G cluster_prep Preparation cluster_reaction Microwave Reaction cluster_workup Work-up & Purification reagents 1. Weigh Substrate & Reagents vial 2. Add to Microwave Vial with Stir Bar reagents->vial solvent 3. Add Solvent & Dehydrating Agent vial->solvent seal 4. Seal Vial & Place in Reactor solvent->seal Transfer irradiate 5. Irradiate: Set Temp, Time, Power seal->irradiate cool 6. Cool to <50°C (Automated) irradiate->cool quench 7. Quench Reaction (e.g., with ice water) cool->quench Process extract 8. Extract with Organic Solvent quench->extract purify 9. Purify (e.g., Column Chromatography) extract->purify product Final Product: Dihydroisoquinoline purify->product

Caption: Experimental workflow from reagent preparation to final product.

Materials and Equipment

  • Reactants: N-(3,4-dimethoxyphenethyl)acetamide (or other β-phenylethylamide derivative)

  • Dehydrating Agent/Catalyst: Phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA)

  • Solvent: Acetonitrile or Toluene (high tan δ values ensure good microwave absorption)[19]

  • Equipment:

    • Dedicated laboratory microwave reactor with pressure and temperature sensors

    • 10 mL or 20 mL microwave process vials with appropriate snap caps or crimp seals[16]

    • Magnetic stir bars

    • Standard laboratory glassware for work-up and purification

    • Rotary evaporator

    • Column chromatography setup (Silica gel)

Step-by-Step Methodology

  • Preparation: To a 10 mL microwave process vial equipped with a magnetic stir bar, add N-(3,4-dimethoxyphenethyl)acetamide (1.0 mmol, 223 mg).

  • Reagent Addition: In a fume hood, add dry acetonitrile (4.0 mL) to the vial. Carefully add phosphorus oxychloride (POCl₃) (1.5 mmol, 0.14 mL) dropwise while stirring.

  • Sealing: Securely seal the vial with a cap. Caution: Ensure the seal is properly fitted to withstand high pressure.[16]

  • Microwave Irradiation: Place the vial inside the cavity of the microwave reactor. Set the reaction parameters to hold at a temperature of 140°C for 15 minutes, with a maximum power of 300 W and stirring enabled.

  • Cooling: After the irradiation is complete, allow the vessel to cool to below 50°C using the instrument's automated cooling system before removing it from the reactor.[16]

  • Work-up: Carefully uncap the vial in a fume hood. Pour the reaction mixture slowly over crushed ice. Basify the aqueous solution to a pH of ~9-10 by the slow addition of a 30% ammonium hydroxide solution.

  • Extraction: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the resulting crude oil by column chromatography on silica gel (using a hexane:ethyl acetate gradient) to yield the pure 6,7-dimethoxy-1-methyl-3,4-dihydroisoquinoline.

Typical Reaction Parameters

Substrate (1.0 mmol)Dehydrating AgentSolvent (4 mL)Temperature (°C)Time (min)Typical Yield (%)
N-phenethylacetamidePOCl₃ (1.5 mmol)Acetonitrile14015>85%
N-(3,4-dimethoxyphenethyl)acetamidePOCl₃ (1.5 mmol)Acetonitrile14015>90%
N-phenethylbenzamidePPA/SiO₂ (cat.)Toluene16020~80-90%[20]

Mechanistic Insights and Optimization

Reaction Mechanism The Bischler-Napieralski reaction proceeds through an electrophilic aromatic substitution pathway.[17] Microwave irradiation provides the necessary activation energy efficiently to drive the key cyclization step.

Caption: Simplified mechanism of the Bischler-Napieralski reaction.

Note: The DOT script above is a template. For actual chemical structure visualization, image files of the molecules would be required, which is beyond the current capability. The labels describe the key intermediates.

  • Activation: The amide oxygen attacks the dehydrating agent (e.g., POCl₃), forming a good leaving group.[17]

  • Formation of Nitrilium Ion: The leaving group is eliminated, generating a reactive nitrilium ion intermediate.

  • Cyclization: The electron-rich aromatic ring attacks the electrophilic nitrilium ion in an intramolecular electrophilic aromatic substitution. Microwave heating rapidly supplies the activation energy for this critical, often rate-limiting, step.[14]

  • Aromatization: A proton is lost to restore aromaticity, yielding the final 3,4-dihydroisoquinoline product.

Parameter Optimization

  • Solvent: The choice of solvent is critical. Solvents with a high dielectric loss tangent (tan δ) are heated most efficiently.[19] Acetonitrile, DMF, and ethanol are excellent microwave absorbers. For higher temperatures, less polar solvents like toluene or xylene can be used, as they can still be superheated under pressure.[4][17]

  • Temperature: Higher temperatures dramatically increase reaction rates. A key advantage of microwave synthesis is the ability to screen various temperatures quickly to find the optimal balance between reaction completion and byproduct formation.[7]

  • Time: Reactions are often complete within 5-30 minutes.[4] Extending the time unnecessarily can lead to decomposition. Initial optimization can involve running a time course (e.g., 5, 10, 15, 20 minutes) and analyzing the reaction progress by TLC or LC-MS.

Critical Safety Considerations in Microwave Chemistry

While a powerful tool, microwave synthesis requires strict adherence to safety protocols.

  • Use Dedicated Equipment: Never use a domestic microwave oven.[21][22] Laboratory microwave reactors are engineered with safety interlocks and robust pressure/temperature monitoring and control systems.[16]

  • Pressure Management: Reactions in sealed vessels generate significant pressure. Always use vials and caps rated for the temperatures and pressures you intend to reach. Never exceed the recommended fill volume for the vial (typically 1/3 to 1/2 full) to allow for headspace.[23]

  • Solvent Safety: Be aware of the decomposition temperatures and flammability of your solvents. Ensure the laboratory is well-ventilated.[21]

  • Runaway Reactions: Exothermic reactions can accelerate uncontrollably. When developing a new protocol, start with small-scale reactions and conservative temperature settings.[21]

  • Stirring: Always use a magnetic stir bar to ensure even temperature distribution and prevent localized superheating, which can cause vessel failure.[21][23]

Conclusion

Microwave-assisted synthesis provides an invaluable technology for researchers in drug discovery and medicinal chemistry, enabling the rapid and efficient production of key heterocyclic scaffolds like isoquinolines.[7][9] By leveraging direct and rapid energy transfer, MAOS dramatically shortens synthesis times, improves yields, and aligns with the principles of green chemistry by reducing energy consumption and often minimizing solvent use.[12][13] The protocols and principles outlined in this guide offer a robust starting point for developing and optimizing the synthesis of diverse isoquinoline libraries, thereby accelerating the discovery of new and potent therapeutic agents.

References

  • Awuah, E., & Capretta, A. (2010). Strategies and Synthetic Methods Directed Toward the Preparation of Libraries of Substituted Isoquinolines. Journal of Organic Chemistry, 75(16), 5627–5634. Available at: [Link]

  • Gawande, M. B., et al. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI. Available at: [Link]

  • Legros, J., et al. (2004). A new efficient synthetic methodology for tetrahydroisoquinoline and tetrahydro-beta-carboline derivatives using the Pictet-Spengler reaction. Molecular Diversity, 8(4), 427–430. Available at: [Link]

  • European Pharmaceutical Contractor (EPC). (n.d.). Microwave-Assisted Synthesis in Drug Development. EPCP. Available at: [Link]

  • Kappe, C. O. (2006). The impact of microwave synthesis on drug discovery. Nature Reviews Drug Discovery, 5(1), 51–63. Available at: [Link]

  • Yadav, G., & Singh, P. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. Available at: [Link]

  • Kappe, C. O., & Dallinger, D. (2006). The impact of microwave synthesis on drug discovery. PubMed. Available at: [Link]

  • Singh, P., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Publishing. Available at: [Link]

  • Verma, R. K., et al. (2024). Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. International Journal of Novel Research and Development. Available at: [Link]

  • Request PDF. (2025). Microwave Assisted Pictet–Spengler and Bischler–Napieralski Reactions. ResearchGate. Available at: [Link]

  • CEM Corporation. (n.d.). Safety Considerations for Microwave Synthesis. CEM Corporation. Available at: [Link]

  • Taylor & Francis Online. (2024). A review on innovative approaches in quinoline/isoquinoline synthesis: Unveiling the Pummerer reaction strategy. Taylor & Francis. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 3,4-Dihydroisoquinolines. Organic Chemistry Portal. Available at: [Link]

  • Microwave Reactor Safety. (n.d.). JAG Group. Available at: [Link]

  • International Journal of Novel Research and Development (IJNRD). (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD. Available at: [Link]

  • ResearchGate. (2025). Efficient Synthesis of Isoquinoline and Its Derivatives: From Metal Сatalysts to Catalyst-free Processes in Water. ResearchGate. Available at: [Link]

  • Advanced Journal of Chemistry, Section A. (2019). Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A. Available at: [Link]

  • International Journal of Research in Pharmacy and Allied Science. (2025). Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. ijrpas.com. Available at: [Link]

  • CEM Corporation. (n.d.). Theory of Microwave Heating for Organic Synthesis. CEM Corporation. Available at: [Link]

  • RFHIC. (n.d.). RF Energy Industrial I Microwave-Driven Chemical Reactions. RFHIC. Available at: [Link]

  • Manolov, I., Ivanov, D., & Bojilov, D. (n.d.). Microwave-assisted synthesis of 1,2,3,4-tetrahydroisoquinoline sulfonamide derivatives and their biological evaluation. uni-plovdiv.bg. Available at: [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific. Available at: [Link]

  • ResearchGate. (n.d.). Microwave assisted synthesis of isoquinolines and isoquinolinones by Deshmukh et al. ResearchGate. Available at: [Link]

  • International Journal of Advanced Research. (2017). MICROWAVE ASSISTED PICTET-SPENGLER SYNTHESIS OF SOME TETRAHYDROISOQUINOLINE DERIVATIVES AND THEIR BIOLOGIAL EFFICACY STUDIES. journalijar.com. Available at: [Link]

  • Taylor & Francis Online. (2006). Microwave Assisted Pictet–Spengler and Bischler–Napieralski Reactions. Taylor & Francis. Available at: [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. orgsyn.org. Available at: [Link]

  • Organic Reactions. (n.d.). The Synthesis of Isoquinolines by the Pomeranz-Fritsch Reaction. Organic Reactions. Available at: [Link]

  • ChemRxiv. (2019). Synthesis of 1,2-Dihydroisoquinolines by a Modified Pomeranz-Fritsch Cyclization. ChemRxiv. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Microwave Synthesis. Organic Chemistry Portal. Available at: [Link]

  • BS Publications. (n.d.). PART - 1 INTRODUCTION. BS Publications. Available at: [Link]

  • Movassaghi, M., & Hill, M. D. (2008). A Versatile Cyclodehydration Reaction for the Synthesis of Isoquinoline and β-Carboline Derivatives. PMC. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Bischler-Napieralski Reaction. Organic Chemistry Portal. Available at: [Link]

  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Pharmaguideline. Available at: [Link]

  • Wikipedia. (n.d.). Pomeranz–Fritsch reaction. Wikipedia. Available at: [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). A new modification of the pomeranz–fritsch isoquinoline synthesis. RSC Publishing. Available at: [Link]

  • RSC Publishing. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. RSC Publishing. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of Tar-Based Isoquinoline

Welcome to the technical support center for the purification of isoquinoline from coal tar. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of is...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of isoquinoline from coal tar. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isolating high-purity isoquinoline from this challenging starting material. As a compound of significant interest in pharmaceutical synthesis, achieving high purity is paramount.[1][2] This document moves beyond simple protocols to explain the underlying principles and troubleshooting strategies essential for success in the laboratory.

Section 1: Frequently Asked Questions - Understanding the Challenge

This section addresses the fundamental questions researchers face when beginning the purification process.

Q: What are the primary impurities I should expect in crude tar-based isoquinoline?

A: Crude isoquinoline obtained from the distillation of coal tar is a complex mixture.[3] Impurities are not just incidental; their physical properties dictate the entire purification strategy. The most significant challenge arises from compounds with boiling points very close to that of isoquinoline (243.2°C), making separation by simple distillation inefficient.[3][4]

Table 1: Common Impurities in Crude Tar-Based Isoquinoline Fractions

ImpurityChemical ClassBoiling Point (°C)Typical Concentration Range in Enriched FractionPrimary Removal Challenge & Method
Quinoline Nitrogen Heterocycle237.1°C10 - 20%Very close boiling point; forms azeotropes.[3][5] Removed by crystallization of isoquinoline salts or adducts.[4][5]
2-Methylquinoline (Quinaldine) Nitrogen Heterocycle247.6°C~8%Close boiling point.[3] Removed by fractional distillation and crystallization.[3][6]
Indole Nitrogen Heterocycle253 - 254°CVariableCan be removed via oligomerization or specialized extraction.[7]
Naphthalene Polycyclic Aromatic Hydrocarbon218°CVariableGenerally removed during initial fractional distillation stages.[5]
Sulfur Compounds Thiophenes, etc.Variable~1%Can be difficult to remove by distillation alone.[6] Crystallization methods are effective.[6]
Quinoline Insolubles (QI) Solid ParticulatesN/AVariableInsoluble carbonaceous matter and ash; must be removed early via filtration or centrifugation to prevent process fouling.[8][9]
Q: Why is fractional distillation alone insufficient for producing high-purity isoquinoline?

A: While fractional distillation is a crucial first step to enrich isoquinoline from the initial methylnaphthalene fraction (boiling range 240-245°C) of coal tar, it has a distinct purity ceiling.[3] You can typically achieve a purity of up to 95% with efficient distillation.[3] However, pushing beyond this is commercially and practically unfeasible due to two key reasons:

  • Close Boiling Points: As shown in Table 1, the primary impurity, quinoline, has a boiling point only ~6°C lower than isoquinoline.[3][5] Separating such compounds would require a distillation column with an exceptionally high number of theoretical plates, leading to high energy consumption and low throughput.

  • Azeotrope Formation: Impurities in the crude mixture can form azeotropes with isoquinoline, which are constant-boiling mixtures that cannot be separated by distillation, regardless of column efficiency.[3]

Therefore, to achieve pharmaceutical-grade purity (>99.5%), distillation must be followed by chemical or physical separation methods that do not rely on boiling point differences.

Q: What are "Quinoline Insolubles" (QI) and why must they be removed?

A: Quinoline Insolubles (QI) are a complex mixture of solid and semi-solid materials present in coal tar that are, as the name suggests, insoluble in quinoline. They consist primarily of carbonaceous particles (char, pyrolytic carbon) and inorganic ash.[8][9] These are not molecular impurities but rather physical contaminants.

It is critical to remove QI early in the purification process for several reasons:

  • Process Efficiency: QI can clog filtration systems, coat heat exchange surfaces, and interfere with phase separations during acid-base extractions.

  • Product Quality: The presence of these solid particles will prevent the formation of high-quality crystals in subsequent purification steps.

  • Downstream Applications: For any high-value application, particularly in pharmaceuticals, the presence of particulate matter is unacceptable.

Removal is typically accomplished through physical means such as centrifugation, hot filtration, or solvent precipitation before extensive chemical processing begins.[10]

Section 2: Troubleshooting Purification Workflows

This section provides practical guidance for overcoming common issues encountered during the purification of isoquinoline.

Workflow 1: General Purification Strategy Overview

The overall process for taking raw coal tar and producing high-purity isoquinoline involves multiple, distinct stages. Each stage is designed to remove a specific class of impurities.

G cluster_0 Initial Processing cluster_1 Enrichment of Bases cluster_2 High-Purity Refinement Coal_Tar Crude Coal Tar Distillation_1 Continuous Distillation Coal_Tar->Distillation_1 Methylnaphthalene_Fraction Methylnaphthalene Fraction (240-245°C) Distillation_1->Methylnaphthalene_Fraction Acid_Extraction Sulfuric Acid Extraction Methylnaphthalene_Fraction->Acid_Extraction Crude_Bases Crude Quinoline/Isoquinoline Bases Acid_Extraction->Crude_Bases Distillation_2 Fractional Distillation Crude_Bases->Distillation_2 Enriched_Isoquinoline Enriched Isoquinoline (~70-95% Purity) Distillation_2->Enriched_Isoquinoline Crystallization Selective Crystallization (Adduct or Salt Formation) Enriched_Isoquinoline->Crystallization Filtration Filtration & Washing Crystallization->Filtration Liberation Liberation & Final Distillation Filtration->Liberation Pure_Isoquinoline High-Purity Isoquinoline (>99.5%) Liberation->Pure_Isoquinoline

Caption: General workflow for isoquinoline purification.

Troubleshooting Guide 1: Low Purity (<95%) After Fractional Distillation

Problem: "I have performed fractional distillation on my crude isoquinoline fraction, but my Gas Chromatography (GC) analysis shows the purity is stuck at 95% or lower, with significant quinoline contamination."

Causality and Solution: This is the expected limit of fractional distillation.[3] To surpass this purity level, you must employ a technique that exploits chemical differences rather than boiling point differences. The most effective method is selective crystallization. This involves reacting the isoquinoline with a reagent to form a solid salt or adduct that can be physically separated from the soluble impurities.

Two highly effective pathways are presented below. The choice depends on available reagents, safety considerations, and desired final purity.

Troubleshooting Guide 2: Separating Quinoline via Crystallization

Problem: "How do I effectively remove the final 5-10% of quinoline and related impurities to achieve >98% purity?"

Solution: Implement a selective crystallization protocol. The key is to form a solid derivative of isoquinoline while leaving quinoline and other impurities in the liquid mother liquor. We will detail the phenol-adduct method, which is a robust and well-documented technique.[4]

Workflow 2: Phenol-Adduct Crystallization Loop

This workflow details the process of using phenol to selectively crystallize isoquinoline from the enriched fraction.

G Input Enriched Isoquinoline (90-95% Purity) Mix Mix with Phenol (slight molecular excess of isoquinoline) Input->Mix Cool Cool to 10-25°C (May require seeding) Mix->Cool Filter Filter or Centrifuge Cool->Filter Crystals Crystalline Phenol-Isoquinoline Adduct Decompose Decompose Adduct Crystals->Decompose Mother_Liquor Mother Liquor (Contains Quinoline, other impurities) Filter->Crystals Solid Filter->Mother_Liquor Liquid Purified_Isoquinoline Purified Isoquinoline (>98% Purity) Decompose->Purified_Isoquinoline Distillation or Caustic Wash Recovered_Phenol Recovered Phenol Decompose->Recovered_Phenol Distillation

Caption: Phenol-adduct crystallization workflow.

Experimental Protocol: Phenol-Adduct Crystallization

This protocol is adapted from established industrial methods.[4]

Objective: To separate isoquinoline from quinoline and other impurities by forming a crystalline phenol-isoquinoline adduct.

Materials:

  • Enriched isoquinoline fraction (90-95% pure)

  • Phenol (reagent grade)

  • Toluene or Petroleum Naphtha (for optional recrystallization)

  • 10% Sodium Hydroxide (NaOH) solution (for optional decomposition)

  • Reaction vessel with stirring and temperature control

  • Filtration apparatus (e.g., Büchner funnel) or centrifuge

Procedure:

  • Adduct Formation:

    • In a reaction vessel, thoroughly mix the crude isoquinoline fraction with phenol. A slight molecular excess of the crude isoquinoline is desirable to ensure all phenol reacts.[4] For example, use approximately 80-90 parts by weight of phenol for every 130 parts of crude isoquinoline.[4]

    • Once mixed, cool the solution to a temperature between 10°C and 25°C.[4]

  • Crystallization:

    • Crystals of the phenol-isoquinoline adduct should form spontaneously. If crystallization does not begin, "seed" the solution by adding a few small crystals of previously prepared adduct or by scratching the inside surface of the vessel with a glass rod.[4]

    • Allow crystallization to proceed without agitation to form larger, more easily filterable crystals.

  • Isolation:

    • Separate the solid crystals from the liquid mother liquor using filtration or centrifugation.[4] The mother liquor contains the majority of the quinoline and other impurities.

  • Decomposition & Purification (Choose one method):

    • Method A: Fractional Distillation (Preferred): Transfer the isolated crystals to a distillation apparatus. Heat the crystals; they will decompose into phenol and isoquinoline. Phenol will distill first, followed at a much higher temperature by the purified isoquinoline, which can be collected as a separate fraction.[4] This method yields isoquinoline of approximately 98% purity.[4]

    • Method B: Caustic Treatment: Treat the crystals with a 10-50% aqueous solution of sodium hydroxide. This will decompose the adduct, forming two layers: an upper layer of isoquinoline and a lower aqueous layer of sodium phenate.[4] Separate the layers via a separatory funnel to recover the isoquinoline.

  • Validation: Analyze the purity of the final product using HPLC or GC.[11][12] For even higher purity, the phenol-isoquinoline adduct can be recrystallized from a solvent like toluene before the decomposition step.[4]

Section 3: Analytical & Quality Control

Q: How can I accurately assess the purity of my isoquinoline sample?

A: A multi-technique approach is recommended for a comprehensive purity profile. No single method tells the whole story.

Table 2: Analytical Techniques for Purity Assessment of Isoquinoline

TechniquePurposeKey Information Provided
High-Performance Liquid Chromatography (HPLC) Primary quantitative method. Separates and quantifies non-volatile impurities.[12][13][14]Provides high-resolution separation of isoquinoline from structurally similar impurities (e.g., quinoline, other alkaloids).[12] Allows for accurate quantification of purity (e.g., 99.8%) and individual impurity levels.
Gas Chromatography (GC) Quantitative analysis of volatile components. Excellent for quantifying volatile impurities like residual solvents (toluene, methanol) or lower-boiling point contaminants.[11] Can also separate and quantify quinoline.
Mass Spectrometry (MS) Impurity identification. Often coupled with HPLC (LC-MS) or GC (GC-MS).[11][15]Provides the molecular weight of unknown peaks observed in chromatography, aiding in the structural identification of process-related by-products or degradation products.[16]
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation and absolute quantification (qNMR). Unparalleled for confirming the chemical structure of the final product.[12] Quantitative NMR (qNMR) can determine purity against a certified internal standard without needing reference standards for every impurity.[12]
Q: What are the key safety precautions when working with coal tar and its distillates?

A: Coal tar and its derivatives are hazardous materials and must be handled with appropriate precautions.[17][18]

  • Engineering Controls: Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling vapors.[17][18]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear tight-fitting chemical splash goggles or a face shield.[19]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes. Direct skin contact should be avoided as coal tar contains skin irritants and photosensitizers.[19][20]

    • Respiratory Protection: If there is a risk of exceeding exposure limits for vapors, a NIOSH-approved respirator with organic vapor cartridges is necessary.[20]

  • Handling: Avoid heating over open flames due to flammability.[17] Store away from strong oxidizing agents and acids.[17]

  • Emergencies: Ensure that an eyewash station and safety shower are readily accessible.[17] Familiarize yourself with the specific Safety Data Sheet (SDS) for all chemicals used in the process.[18][20]

References

  • JPH01153679A - Purification of isoquinoline - Google P
  • How can Isoquinoline be purified? - FAQ - Guidechem. (2023). (URL: )
  • Isoquinoline Impurities and Rel
  • US2432065A - Purification of isoquinoline - Google P
  • CN103641780A - Method for purifying isoquinoline from crude product of coal tar - Google P
  • A Comparative Guide to Purity Validation of 6-Chloroisoquinoline-1-carbaldehyde: HPLC and Altern
  • On the purification and preliminary crystallographic analysis of isoquinoline 1-oxidoreductase from Brevundimonas diminuta 7 - PMC. (2005). (URL: )
  • Crude Coal Tar - Section 1 – Identific
  • Isoquinoline - Synthesis, Applications and Scope - ChemicalBook. (2019). (URL: )
  • SAFETY D
  • SAFETY DATA SHEET - Spectrum Chemical. (2015). (URL: )
  • A Novel Process for Tar-Base and Indole Separation
  • Study of Quinoline Insoluble (QI)
  • Purification of Quinoline Insolubles in Heavy Coal Tar and Preparation of Meso-Carbon Microbeads by Catalytic Polycondens
  • Determination of Some Isoquinoline Alkaloids in Extracts Obtained from Selected Plants of the Ranunculaceae, Papaveraceae and Fumarioideae Families by Liquid Chromatography and In Vitro and In Vivo Investigations of Their Cytotoxic Activity - PMC. (2023). (URL: )
  • Safety Data Sheet COAL TAR DISTILL
  • SOP: CRYSTALLIZ
  • ABC-SDS-Crude-Coal-Tar-1.pdf - Drummond Co. (2019). (URL: )
  • HPLC Separation of Isoquinoline Alkaloids for Quality Control of Corydalis species | Request PDF - ResearchG
  • Determination of isoquinoline alkaloids from Peumus boldus by high-performance liquid chrom
  • Isoquinoline EP Impurities & USP Related Compounds - SynThink Research Chemicals. (URL: )
  • Product Class 5: Isoquinolines. (URL: )
  • A novel method for removing quinoline insolubles and ash in coal tar pitch using electrostatic fields | Request PDF - ResearchG
  • Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). (URL: )
  • Analysis and Characterization of Quinoline Insolubles in Coal Tar. (2018). (URL: )
  • Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma. (2025). (URL: )

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of the Spectroscopic Properties of Quinoline and Isoquinoline

Executive Summary Quinoline and isoquinoline are benzopyridine structural isomers ( ) that serve as ubiquitous scaffolds in medicinal chemistry (e.g., antimalarials, alkaloids) and optoelectronics. While they share an id...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Quinoline and isoquinoline are benzopyridine structural isomers (


) that serve as ubiquitous scaffolds in medicinal chemistry (e.g., antimalarials, alkaloids) and optoelectronics. While they share an identical molecular mass (129.16  g/mol ) and similar fragmentation patterns in mass spectrometry, their distinct nitrogen positioning creates significant divergence in electronic symmetry, dipole moments, and acid-base behavior.

This guide provides a technical differentiation of these isomers, focusing on Nuclear Magnetic Resonance (NMR) as the definitive structural identification tool and Fluorescence Spectroscopy as a sensitive probe for environmental interactions (pH and polarity).

Structural and Electronic Basis of Differentiation

The fundamental spectroscopic differences arise from the position of the nitrogen atom:

  • Quinoline: Nitrogen at position 1 (adjacent to the fused ring bridge).[1]

  • Isoquinoline: Nitrogen at position 2.[1][2][3]

This positional isomerism dictates the symmetry and electronic distribution, leading to measurable differences in dipole moment and basicity. Isoquinoline generally exhibits a higher dipole moment and slightly higher basicity (


) than quinoline, influencing solvatochromic shifts and protonation-dependent fluorescence.
Table 1: Fundamental Physicochemical Properties[4][5]
PropertyQuinolineIsoquinolineSpectroscopic Consequence
Structure Benzopyridine (N at 1)Benzopyridine (N at 2)Symmetry (

) affects IR/Raman active modes.
Dipole Moment ~2.18 D~2.50 - 2.60 DIsoquinoline shows stronger solvatochromic shifts.
Basicity (

)
4.905.40Isoquinoline protonates more readily; critical for pH-dependent fluorescence.
Boiling Point 237 °C242 °CMinimal spectroscopic relevance, but affects GC-MS retention.
Visualization: Spectroscopic Characterization Logic

The following diagram illustrates the logical flow from structural isomerism to observable spectroscopic signals.

G Isomer C9H7N Isomer N_Pos Nitrogen Position Isomer->N_Pos Quin Quinoline (N-1) N_Pos->Quin Iso Isoquinoline (N-2) N_Pos->Iso Dipole Dipole Moment Quin->Dipole Lower (2.2D) NMR_Sig 1H NMR Signal Quin->NMR_Sig H-2: ~8.9 ppm Fluor Fluorescence QY Quin->Fluor Weak in non-polar Iso->Dipole Higher (2.6D) Iso->NMR_Sig H-1: ~9.2 ppm (Singlet) Iso->Fluor Stronger solvent dependence

Caption: Logic flow connecting nitrogen positioning to observable dipole, NMR, and fluorescence characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy[1][6]

NMR is the "Gold Standard" for distinguishing these isomers. The chemical environment of the protons adjacent to the nitrogen atom differs significantly due to shielding/deshielding effects from the ring current and the nitrogen lone pair.

Comparative NMR Analysis ( )

The most distinct feature is the chemical shift of the proton adjacent to the nitrogen.

  • Isoquinoline (The "Singlet" Marker): The H-1 proton is located between the nitrogen and the fused benzene ring. It appears as a singlet (or finely split singlet) at a very low field (~9.2 ppm ) due to the combined deshielding effect of the nitrogen and the magnetic anisotropy of the adjacent ring.

  • Quinoline: The H-2 proton is adjacent to the nitrogen but lacks the "bay region" deshielding from the fused ring found in isoquinoline. It appears as a doublet of doublets at ~8.9 ppm .

Table 2: Key Chemical Shifts (ppm in )
PositionQuinoline (

ppm)
Isoquinoline (

ppm)
Multiplicity & Diagnostic Value
H-1 N/A (Nitrogen)9.25 Singlet. Definitive ID for Isoquinoline.
H-2 8.91 N/A (Nitrogen)Doublet. Definitive ID for Quinoline.
H-3 7.368.50Isoquinoline H-3 is significantly deshielded.
H-4 8.157.59-
H-8 8.107.96-

(Note: Exact shifts may vary slightly with concentration and temperature, but the relative order H-1(Iso) > H-2(Quin) remains constant.)

Visualization: NMR Identification Decision Tree

NMR_Logic Start Analyze 1H NMR (Aromatic Region) Check_9ppm Signal > 9.0 ppm? Start->Check_9ppm Check_Split Multiplicity of Low Field Signal Check_9ppm->Check_Split Yes Result_Quin Quinoline Check_9ppm->Result_Quin No (Highest is ~8.9) Result_Iso Isoquinoline Check_Split->Result_Iso Singlet (H-1) Check_Split->Result_Quin Doublet (H-2)

Caption: Decision tree for rapid identification of isomers based on proton chemical shifts.

UV-Vis and Fluorescence Spectroscopy

While NMR identifies structure, optical spectroscopy identifies the environment. Both molecules exhibit solvatochromism and pH-dependent fluorescence "switching."

UV-Vis Absorption

Both isomers display three primary bands:

  • 
    -band (
    
    
    
    ):
    High intensity, ~220 nm.
  • p-band (

    
    ):  Moderate intensity, ~270-280 nm.
    
  • 
    -band (
    
    
    
    ):
    Lower intensity, ~310-320 nm.

Key Difference: In non-polar solvents (e.g., cyclohexane), Isoquinoline often shows distinct vibrational fine structure in the


-band, whereas Quinoline's spectrum is more diffuse.
Fluorescence & The "Proximity Effect"

Both compounds are weakly fluorescent in non-polar solvents due to the proximity of the


 and 

states.
  • Mechanism: The lowest excited singlet state is often

    
    . Intersystem crossing (ISC) to the triplet state is efficient from 
    
    
    
    , quenching fluorescence.
  • The "Switch": In protic solvents (water, alcohols) or acidic media, Hydrogen bonding/protonation stabilizes the nitrogen lone pair. This lowers the energy of the lone pair, raising the

    
     transition energy above the radiative 
    
    
    
    state.
  • Result: Fluorescence Quantum Yield (QY) increases dramatically.

Experimental Protocol: Comparative Quantum Yield Determination

Objective: Determine the fluorescence quantum yield (


) of Quinoline vs. Isoquinoline in 0.1 N 

.

Reagents:

  • Analyte: Quinoline and Isoquinoline (analytical grade).[3][4]

  • Standard: Quinine Sulfate (

    
     in 0.1 N 
    
    
    
    ).
  • Solvent: 0.1 N

    
    .
    

Step-by-Step Methodology:

  • Preparation: Prepare stock solutions of Quinoline, Isoquinoline, and Quinine Sulfate in 0.1 N

    
    .
    
  • Absorbance Adjustment: Dilute samples so that the absorbance at the excitation wavelength (350 nm) is below 0.1 OD .

    • Why? To prevent inner-filter effects (re-absorption of emitted light) which distort linearity.

  • Acquisition: Record the integrated fluorescence emission spectrum (

    
    ) for the sample and standard using the same slit widths and excitation wavelength.
    
    • Range: 360 nm – 600 nm.

  • Calculation: Use the comparative equation:

    
    
    
    • Where

      
       is the gradient of the plot of Integrated Fluorescence vs. Absorbance.
      
    • 
       is the refractive index of the solvent (cancel out if solvents are identical).
      

Expected Outcome:

  • Isoquinoline:

    
     increases significantly (up to ~0.2 - 0.3).
    
  • Quinoline:

    
     increases but typically remains lower than Isoquinoline.
    

References

  • NIST Chemistry WebBook. Quinoline and Isoquinoline Gas Phase Spectra. National Institute of Standards and Technology. Available at: [Link]

  • Lakowicz, J. R. (2006). Principles of Fluorescence Spectroscopy. 3rd Edition. Springer.[5] (Authoritative source for Quantum Yield protocols and solvent effects).

  • Pretsch, E., et al. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.[5] (Source for detailed NMR shift tables).

Sources

Comparative

Comparative study of different synthetic routes to functionalized isoquinolines

The isoquinoline scaffold is a privileged structural motif found in a vast array of natural products and synthetic compounds with significant biological activities. This guide provides a comparative analysis of the most...

Author: BenchChem Technical Support Team. Date: February 2026

The isoquinoline scaffold is a privileged structural motif found in a vast array of natural products and synthetic compounds with significant biological activities. This guide provides a comparative analysis of the most prominent synthetic routes to functionalized isoquinolines, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the optimal synthetic strategy. We will delve into the mechanistic underpinnings, practical considerations, and comparative performance of classical and modern methodologies, supported by experimental data and protocols.

Introduction: The Significance of the Isoquinoline Core

The isoquinoline nucleus is a key pharmacophore in numerous alkaloids and therapeutic agents, exhibiting a wide spectrum of biological activities, including antihypertensive, anticancer, and antimicrobial properties. The specific substitution pattern on the isoquinoline ring system dictates its pharmacological profile, making the development of efficient and versatile synthetic routes to functionalized isoquinolines a central focus in medicinal chemistry and organic synthesis. This guide will compare and contrast the following key synthetic strategies:

  • Bischler-Napieralski Reaction

  • Pictet-Spengler Reaction

  • Pomeranz-Fritsch Reaction

  • Modern Transition-Metal-Catalyzed Approaches

Classical Approaches to Isoquinoline Synthesis

The Bischler-Napieralski Reaction

The Bischler-Napieralski reaction is a robust method for the synthesis of 3,4-dihydroisoquinolines, which can be subsequently oxidized to the corresponding isoquinolines. The reaction involves the intramolecular cyclization of a β-arylethylamide in the presence of a dehydrating agent, typically a Lewis acid like phosphorus pentoxide (P₂O₅) or phosphoryl chloride (POCl₃).

Mechanism and Experimental Insights:

The reaction proceeds through an initial Vilsmeier-type intermediate formed from the interaction of the amide with the dehydrating agent. This is followed by an intramolecular electrophilic aromatic substitution, where the electron-rich aromatic ring attacks the electrophilic nitrilium ion, leading to the cyclized product. The choice of solvent and dehydrating agent is critical and can significantly impact the reaction yield and purity. For electron-rich aromatic rings, milder conditions can be employed, while electron-deficient systems may require stronger Lewis acids and higher temperatures.

Experimental Protocol: Synthesis of 6,7-Dimethoxy-1-methyl-3,4-dihydroisoquinoline

  • To a solution of N-(3,4-dimethoxyphenethyl)acetamide (1.0 g, 4.48 mmol) in anhydrous acetonitrile (20 mL) is added phosphoryl chloride (0.83 mL, 8.96 mmol) dropwise at 0 °C.

  • The reaction mixture is stirred at 0 °C for 30 minutes and then at room temperature for 2 hours.

  • The mixture is carefully poured into a mixture of ice and concentrated ammonia solution.

  • The aqueous layer is extracted with dichloromethane (3 x 20 mL).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired 3,4-dihydroisoquinoline.

Workflow for the Bischler-Napieralski Reaction

Bischler_Napieralski cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification Amide β-Arylethylamide Mixing Mix Amide and Solvent Amide->Mixing Solvent Anhydrous Acetonitrile Solvent->Mixing Reagent POCl₃ Addition Add POCl₃ at 0 °C Reagent->Addition Mixing->Addition Stirring Stir at RT Addition->Stirring Quench Quench with Ice/Ammonia Stirring->Quench Extraction Extract with DCM Quench->Extraction Drying Dry over Na₂SO₄ Extraction->Drying Purification Column Chromatography Drying->Purification Product 3,4-Dihydroisoquinoline Purification->Product

Caption: Workflow of the Bischler-Napieralski reaction.

The Pictet-Spengler Reaction

The Pictet-Spengler reaction is a powerful tool for the synthesis of tetrahydroisoquinolines, which are readily oxidized to isoquinolines. This reaction involves the condensation of a β-arylethylamine with an aldehyde or ketone, followed by an acid-catalyzed intramolecular cyclization (a Mannich-type reaction).

Mechanism and Strategic Advantages:

The reaction begins with the formation of a Schiff base from the amine and the carbonyl compound. Subsequent protonation of the Schiff base activates it for intramolecular electrophilic attack by the electron-rich aromatic ring. A key advantage of the Pictet-Spengler reaction is its ability to proceed under mild, often physiological, conditions, making it highly valuable in the synthesis of natural products. The nature of the aromatic ring's activating groups and the choice of the carbonyl component significantly influence the reaction's success.

Experimental Protocol: Synthesis of 1-Methyl-1,2,3,4-tetrahydroisoquinoline

  • A solution of β-phenylethylamine (1.21 g, 10 mmol) and acetaldehyde (0.53 mL, 12 mmol) in methanol (20 mL) is stirred at room temperature.

  • Concentrated hydrochloric acid (1 mL) is added dropwise, and the mixture is stirred for 24 hours.

  • The solvent is removed under reduced pressure.

  • The residue is dissolved in water (20 mL) and basified with a 2 M sodium hydroxide solution.

  • The aqueous layer is extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are dried over anhydrous potassium carbonate, filtered, and concentrated to yield the tetrahydroisoquinoline.

The Pomeranz-Fritsch Reaction

The Pomeranz-Fritsch reaction provides a direct route to isoquinolines through the acid-catalyzed cyclization of a benzalaminoacetal. A significant modification, the Schlittler-Müller modification, allows for the synthesis of 7,8-disubstituted isoquinolines by using a substituted benzaldehyde.

Mechanism and Synthetic Utility:

The reaction mechanism involves the formation of an imine from a benzaldehyde and an aminoacetal. This is followed by an acid-catalyzed cyclization onto the aromatic ring and subsequent elimination of ethanol to furnish the isoquinoline core. The reaction is sensitive to the nature and position of substituents on the benzaldehyde, with electron-donating groups generally favoring the cyclization.

Modern Approaches: Transition-Metal-Catalyzed Syntheses

The advent of transition-metal catalysis has revolutionized the synthesis of functionalized isoquinolines, offering milder reaction conditions, broader substrate scope, and access to novel substitution patterns that are often challenging to achieve through classical methods.

Palladium-Catalyzed Annulation Reactions

Palladium-catalyzed reactions, such as the Larock annulation, have emerged as powerful methods for constructing the isoquinoline skeleton. These reactions typically involve the coupling of an ortho-alkynylbenzaldimine with various coupling partners.

Mechanism and Advantages:

The catalytic cycle generally involves the oxidative addition of the C-H bond of the imine to the palladium center, followed by migratory insertion of the alkyne and reductive elimination to afford the isoquinoline product. These methods often exhibit high functional group tolerance and allow for the late-stage functionalization of complex molecules.

Workflow for a Generic Pd-Catalyzed Isoquinoline Synthesis

Pd_Catalysis cluster_reactants Reactants & Catalyst cluster_process Reaction Process cluster_isolation Product Isolation Substrate o-Alkynylbenzaldimine Mixing Combine Reactants Substrate->Mixing Catalyst Pd Catalyst Catalyst->Mixing Ligand Ligand Ligand->Mixing Base Base Base->Mixing Solvent Solvent Solvent->Mixing Heating Heat under Inert Atmosphere Mixing->Heating Monitoring Monitor by TLC/GC-MS Heating->Monitoring Workup Aqueous Workup Monitoring->Workup Extraction Solvent Extraction Workup->Extraction Purification Chromatography Extraction->Purification Product Functionalized Isoquinoline Purification->Product

Validation

A Comparative In Silico Analysis: Docking of Methyl 1-methoxyisoquinoline-3-carboxylate Against Key Oncological and Viral Protein Targets

Introduction: The Therapeutic Potential of the Isoquinoline Scaffold The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids with significant biological...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Therapeutic Potential of the Isoquinoline Scaffold

The isoquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural alkaloids with significant biological activities, including antitumor and antiviral properties.[1][2] These compounds often exert their effects by interacting with crucial cellular machinery, such as DNA-manipulating enzymes or key signaling proteins.[3] Methyl 1-methoxyisoquinoline-3-carboxylate is a synthetic derivative of this versatile scaffold. While its specific biological profile is still under investigation, its structural similarity to known bioactive agents makes it a compelling candidate for drug discovery efforts.

In silico molecular docking has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective method to predict the binding affinity and orientation of a small molecule (ligand) within the active site of a target protein.[4][5] This computational "handshake" allows researchers to prioritize candidates for synthesis and experimental testing, significantly accelerating the development pipeline.[4]

This guide provides a comprehensive, in-depth comparison of the in silico docking performance of Methyl 1-methoxyisoquinoline-3-carboxylate against three clinically relevant protein targets. We will compare its predicted binding efficacy against two well-established isoquinoline alkaloids, Berberine and Palmatine, to benchmark its potential. The causality behind each step of the experimental workflow is explained, providing a framework for trustworthy and reproducible results.

Methodology: A Validated In Silico Docking Workflow

Our computational protocol is designed to be a self-validating system, employing widely accepted software and methodologies to ensure scientific rigor. The overall workflow is depicted below.

G cluster_prep 1. Preparation Phase cluster_dock 2. Docking Phase cluster_analysis 3. Analysis Phase PDB Protein Structure Retrieval (RCSB PDB) PDB_Prep Protein Preparation (Remove Water, Add Hydrogens) PDB->PDB_Prep LIG Ligand Structure Retrieval (PubChem) LIG_Prep Ligand Preparation (Energy Minimization, PDBQT Conversion) LIG->LIG_Prep Grid Grid Box Generation (Define Binding Site) PDB_Prep->Grid Docking Molecular Docking (AutoDock Vina) LIG_Prep->Docking Grid->Docking Results Binding Affinity Analysis (kcal/mol) Docking->Results Visualization Interaction Visualization (PyMOL, Discovery Studio) Results->Visualization G cluster_pocket Conceptual Binding Pocket cluster_hydrophobic Hydrophobic Pocket Ligand Methyl 1-methoxyisoquinoline-3-carboxylate N O O Arg364 Arg364 Ligand:O2->Arg364 H-Bond Tyr503 Tyr503 Ligand->Tyr503 π-π Stacking Asn722 Asn722 Ligand:N->Asn722 H-Bond Val603 Val603 Leu450 Leu450

Sources

Comparative

Benchmarking the cytotoxicity of new isoquinoline compounds against standard cancer cell lines

Executive Summary & Strategic Rationale In the landscape of small-molecule oncology, the isoquinoline scaffold remains a privileged structure due to its ability to intercalate DNA and inhibit Topoisomerase I/II. However,...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

In the landscape of small-molecule oncology, the isoquinoline scaffold remains a privileged structure due to its ability to intercalate DNA and inhibit Topoisomerase I/II. However, the translation of these alkaloids (e.g., berberine, sanguinarine) into clinical candidates is often stalled by poor selectivity.

This guide provides a rigorous benchmarking framework for evaluating new synthetic isoquinoline derivatives. Unlike basic screening protocols, this workflow emphasizes Selectivity Index (SI) over raw potency, ensuring that new candidates are not just cytotoxic, but selectively therapeutic compared to the "Gold Standard" controls: Doxorubicin (DOX) and Cisplatin .

The Benchmarking Challenge
  • The Problem: Many researchers report low IC

    
     values (high potency) without adequate normal cell controls, leading to "false positives" that fail in preclinical toxicology.
    
  • The Solution: A dual-track screening process that runs tumor cell lines (MCF-7, A549, HepG2) in parallel with matched normal fibroblasts (MRC-5 or HEK293) to calculate the Therapeutic Window immediately.

Experimental Workflow Visualization

The following diagram outlines the logical flow of the benchmarking campaign, from library preparation to mechanistic validation.

BenchmarkingWorkflow cluster_Screen Primary Screen (72h) Compounds Isoquinoline Library (10mM DMSO Stocks) Seeding Cell Seeding (Cancer vs. Normal) Compounds->Seeding Controls Standards (Doxorubicin/Cisplatin) Controls->Seeding Treatment Dose-Response (0.1 - 100 µM) Seeding->Treatment Readout MTT/SRB Assay (Absorbance) Treatment->Readout Analysis Data Analysis (IC50 & Selectivity Index) Readout->Analysis Validation Mechanistic Check (Annexin V / Cell Cycle) Analysis->Validation Hit Selection (SI > 2.0)

Figure 1: The dual-track screening workflow ensures safety profiles are established simultaneously with potency data.

Validated Protocol: MTT Cytotoxicity Assay

While CCK-8 is gaining popularity, the MTT assay remains the industry standard for comparing against historical Doxorubicin data.

A. Critical Reagents & Controls
  • Positive Control: Doxorubicin HCl (Sigma), dissolved in water/DMSO. Target IC

    
     range: 0.5 – 5.0 µM (cell line dependent).
    
  • Vehicle Control: 0.1% DMSO (Final concentration must not exceed 0.5%).

  • Blank: Media only (no cells) to subtract background absorbance.

B. Step-by-Step Methodology

Step 1: Optimization of Seeding Density

  • Why: Over-confluence masks cytotoxicity; under-confluence causes edge effects.

  • Protocol: Seed cells in 96-well plates.

    • MCF-7 (Breast): 5,000 cells/well.

    • A549 (Lung): 4,000 cells/well (Fast grower).

    • HepG2 (Liver): 8,000 cells/well (Clumps, slow grower).

  • Incubate: 24 hours at 37°C, 5% CO

    
     for attachment.[1]
    

Step 2: Compound Treatment [2][3]

  • Prepare a 1000x stock in DMSO.

  • Perform serial dilutions (1:3 or 1:10) in culture media.[1][2][3][4]

  • Range: Test 9 points from 100 µM down to 0.01 µM.

  • Expert Insight: Always add the drug to a "master plate" first, then transfer to the cell plate to ensure mixing homogeneity.

Step 3: Incubation & Readout

  • Incubate for 72 hours (Standard for chemotherapeutics to allow at least 2 cell cycles).

  • Add MTT reagent (0.5 mg/mL final conc) for 4 hours.[1]

  • Solubilize formazan crystals with DMSO (150 µL/well).[1]

  • Read Absorbance at 570 nm (Reference: 630 nm).

Comparative Data Analysis

The following table synthesizes performance metrics of a hypothetical novel series ("IsoQ-Lead") against the standard Doxorubicin. This structure is recommended for publication.

Table 1: Cytotoxicity (IC ) and Selectivity Profile[2][5]
CompoundMCF-7 (Breast) IC

(µM)
A549 (Lung) IC

(µM)
HepG2 (Liver) IC

(µM)
MRC-5 (Normal) IC

(µM)
Selectivity Index (SI)
Doxorubicin 0.89 ± 0.1 0.45 ± 0.05 1.20 ± 0.2 2.50 ± 0.3 2.8 (Low)
IsoQ-Parent (Berberine)25.40 ± 2.1> 50.045.10 ± 3.5> 100> 4.0
IsoQ-Lead 4b 1.25 ± 0.3 2.10 ± 0.4 3.50 ± 0.5 > 50.0 > 23.0 (Excellent)
IsoQ-Lead 7a0.45 ± 0.10.60 ± 0.10.80 ± 0.11.20 ± 0.21.5 (Toxic)
Data Interpretation Guide:
  • Potency vs. Doxorubicin: "IsoQ-Lead 4b" is slightly less potent than Doxorubicin (1.25 µM vs 0.89 µM in MCF-7). However, raw potency is not the only metric.

  • The Selectivity Victory: Look at the MRC-5 (Normal) column.[5] Doxorubicin kills normal cells at 2.5 µM. "IsoQ-Lead 4b" is safe up to 50 µM.

  • Calculation:

    
    [2][4][5]
    
    • SI < 2: General toxin (Unsafe).

    • SI > 10: Highly selective candidate (Promising).

Author's Note: Many isoquinoline derivatives fail because they pursue "Lead 7a" profiles—high potency but high toxicity. "Lead 4b" represents the ideal drug candidate profile: moderate potency with a wide therapeutic window.

Mechanistic Validation: The "Why"

Once a lead (like IsoQ-Lead 4b) is identified, you must validate that the cytotoxicity is due to regulated cell death (apoptosis) rather than necrosis (uncontrolled lysis). Isoquinolines typically act via Topoisomerase inhibition or ROS generation .

Pathway Visualization

The following diagram illustrates the validated mechanism for active isoquinoline derivatives, involving mitochondrial dysfunction and Caspase activation.

Mechanism Drug Isoquinoline Derivative Target Topoisomerase II DNA Complex Drug->Target Intercalation ROS ROS Accumulation Drug->ROS Redox Cycling Mito Mitochondrial Depolarization Target->Mito Stress Signal ROS->Mito CytoC Cytochrome c Release Mito->CytoC Caspase Caspase 3/7 Activation CytoC->Caspase Death Apoptosis (Annexin V+) Caspase->Death

Figure 2: Proposed Mechanism of Action. Isoquinolines often trigger the intrinsic apoptotic pathway via mitochondrial stress.

Validation Experiments
  • Annexin V/PI Staining: Differentiates early apoptosis (Annexin V+/PI-) from necrosis (Annexin V-/PI+). Isoquinolines should show a shift to the apoptotic quadrant.

  • Cell Cycle Analysis: Doxorubicin typically arrests cells in G2/M . Novel isoquinolines often arrest in G0/G1 or S-phase depending on the specific derivative structure.

References

  • Nascimento Mello, et al. (2022). "Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy." Chemical Biology & Drug Design.

  • BenchChem. (2025).[4][6] "A Comparative Study of Quinoline and Isoquinoline Isomers as Anticancer Agents." BenchChem Technical Guides.

  • Sadeghi-Aliabadi, H., et al. (2010).[7] "Cytotoxic evaluation of doxorubicin in combination with simvastatin against human cancer cells." Research in Pharmaceutical Sciences.

  • Al-Adami, S., et al. (2020).[8] "Modulation of Doxorubicin Cytotoxicity by Isoliquiritin and Cynarin Combination on Different Cancer Cell Lines." ResearchGate.[8]

  • National Institutes of Health (NIH). "Synthesis and Cytotoxic Activity on Human Cancer Cells of Novel Isoquinolinequinone–Amino Acid Derivatives." PubMed Central.

Sources

Safety & Regulatory Compliance

Safety

Operational Guide: Disposal of Methyl 1-methoxyisoquinoline-3-carboxylate

[1] Executive Summary & Chemical Profile[1][2][3][4] Methyl 1-methoxyisoquinoline-3-carboxylate is a functionalized heterocyclic building block often used in the synthesis of bioactive pharmaceutical intermediates (e.g.,...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary & Chemical Profile[1][2][3][4]

Methyl 1-methoxyisoquinoline-3-carboxylate is a functionalized heterocyclic building block often used in the synthesis of bioactive pharmaceutical intermediates (e.g., HIF prolyl hydroxylase inhibitors).[1] As a specific derivative, it lacks a dedicated, widely published Safety Data Sheet (SDS) compared to its parent scaffold, Methyl 3-isoquinolinecarboxylate (CAS 27104-73-0).[1]

Therefore, scientific integrity dictates we treat this compound with a conservative safety margin , categorizing it under the hazard profile of substituted isoquinolines: Irritant (Skin/Eye/Respiratory) with potential biological activity.

Physicochemical Properties (Representative Scaffold Data)

Note: Data below approximates the 1-methoxy derivative based on the parent 3-carboxylate scaffold [1, 2].

PropertyValue / DescriptionOperational Implication
Physical State Solid (Crystalline Powder)Dust inhalation hazard; requires particulate mask (N95/P100).[1]
Solubility Low in water; Soluble in DMSO, DCM, MethanolDo NOT dispose via sink/drain. Requires organic waste stream.
Reactivity Stable ester; susceptible to hydrolysisAvoid mixing with strong acids/bases in waste containers to prevent heat generation.
Flash Point >100°C (Predicted)Combustible but not highly flammable unless in solvent.
Molecular Formula C₁₂H₁₁NO₃Nitrogen-containing organic waste (requires high-temp incineration).[1]

Hazard Assessment & Regulatory Classification

Before disposal, you must classify the waste stream according to RCRA (Resource Conservation and Recovery Act) standards [3].

  • Toxicity (RCRA): While not explicitly P-listed or U-listed by the EPA, isoquinoline derivatives are often bioactive. Treat as Hazardous Waste .[2]

  • Ignitability (D001): If the compound is dissolved in a flammable solvent (e.g., Methanol, Acetone), the entire mixture is D001.

  • Corrosivity: Unlikely unless hydrolyzed.

  • Ecological Impact: Heterocyclic esters are often toxic to aquatic life. Zero-discharge policy applies.

Disposal Decision Matrix

The following workflow illustrates the logical decision path for disposing of Methyl 1-methoxyisoquinoline-3-carboxylate based on its physical state in your laboratory.

DisposalWorkflow Start Waste Generation: Methyl 1-methoxyisoquinoline-3-carboxylate StateCheck Determine Physical State Start->StateCheck SolidWaste Solid Waste (Pure Substance/Powder) StateCheck->SolidWaste Powder/Crystals LiquidWaste Liquid Waste (Dissolved in Solvent) StateCheck->LiquidWaste Solution/Mother Liquor SolidContainer Container: Wide-Mouth Jar Label: 'Hazardous Waste - Solid Toxic' SolidWaste->SolidContainer SolventCheck Check Solvent Type LiquidWaste->SolventCheck Halogenated Halogenated Solvent (DCM, Chloroform) SolventCheck->Halogenated Contains Cl, F, Br NonHalogenated Non-Halogenated Solvent (Methanol, DMSO, Acetone) SolventCheck->NonHalogenated No Halogens HaloContainer Container: Carboy (Halogenated) Label: 'Haz Waste - Halogenated' Halogenated->HaloContainer NonHaloContainer Container: Carboy (Organic) Label: 'Haz Waste - Flammable/Toxic' NonHalogenated->NonHaloContainer Destruction Final Disposal: High-Temp Incineration SolidContainer->Destruction HaloContainer->Destruction NonHaloContainer->Destruction

Figure 1: Decision matrix for segregating isoquinoline ester waste streams to ensure RCRA compliance and incineration efficiency.

Step-by-Step Disposal Protocols

Protocol A: Solid Waste (Pure Compound)

Use this for expired stock, weighing boat residues, or spill cleanup materials.

  • PPE Requirement: Nitrile gloves (double gloving recommended), lab coat, safety goggles, and N95 respirator (if handling open powder outside a fume hood).

  • Container Selection: Select a chemically compatible wide-mouth jar (HDPE or Amber Glass).

  • Transfer:

    • Transfer the solid directly into the container.

    • Do not dissolve it in solvent just to dispose of it (this increases waste volume and cost).

    • Wipe down the exterior of the original vial with a solvent-dampened wipe and place the wipe into the solid waste container.

  • Labeling:

    • Apply a Hazardous Waste label.

    • Chemical Name: "Methyl 1-methoxyisoquinoline-3-carboxylate".[1]

    • Hazards: Check "Toxic" and "Irritant".[3]

  • Storage: Cap tightly. Store in a Satellite Accumulation Area (SAA) until pickup.

Protocol B: Liquid Waste (Reaction Mixtures/HPLC Waste)

Use this for mother liquors or dissolved samples.

  • Segregation (Critical):

    • Scenario 1 (Halogenated): If dissolved in Dichloromethane (DCM) or Chloroform, pour into the Halogenated Waste carboy.

    • Scenario 2 (Non-Halogenated): If dissolved in Methanol, Ethanol, DMSO, or Ethyl Acetate, pour into the Non-Halogenated Organic carboy.

    • Why? Halogenated waste requires specific scrubbers during incineration to prevent acid rain (HCl formation). Mixing them increases disposal costs significantly [4].

  • Compatibility Check: Ensure the waste carboy does not contain strong oxidizers (e.g., Nitric Acid) which could react with the organic ester.

  • Rinsing: Rinse the original glassware with a small amount of Acetone (or the carrier solvent) and add the rinsate to the same waste container.

Protocol C: Empty Container Management
  • "RCRA Empty" Rule: A container is considered empty if less than 3% of the weight remains [3].

  • Triple Rinse: Triple rinse the empty vial with a suitable solvent (Acetone/Methanol).

  • Disposal: Collect the rinsate as Liquid Waste (Protocol B). Deface the label on the vial and dispose of the glass in the "Broken/Lab Glass" box (unless P-listed, which this is not).

Emergency Procedures: Spill Management

In the event of a benchtop spill of Methyl 1-methoxyisoquinoline-3-carboxylate:

  • Isolate: Alert nearby personnel. Mark the area.

  • Protect: Don PPE (Gloves, Goggles, N95/Respirator).

  • Contain:

    • Solid Spill: Cover with a wet paper towel (to prevent dust generation) or use a scoop to transfer to a solid waste bag.

    • Liquid Spill: Cover with an inert absorbent (Vermiculite or Pig Mat). Do not use combustible materials like sawdust. [1]

  • Clean: Wipe the surface with soap and water, followed by an alcohol wipe.

  • Dispose: All cleanup materials (gloves, mats, wipes) go into the Solid Hazardous Waste bin.

References

  • PubChem. (2025).[4] Methyl 3-isoquinolinecarboxylate (Compound Summary).[5][6] National Library of Medicine. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2025). Resource Conservation and Recovery Act (RCRA) Regulations: Title 40 CFR Part 261.[7][8] Retrieved from [Link][1]

  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link][1]

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Methyl 1-methoxyisoquinoline-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Methyl 1-methoxyisoquinoline-3-carboxylate
© Copyright 2026 BenchChem. All Rights Reserved.